N-(4-chlorophenyl)sulfonylbenzamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVKGFNBMCHZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301543 | |
| Record name | N-(4-chlorophenyl)sulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14067-98-2 | |
| Record name | NSC144078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-chlorophenyl)sulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-chlorophenyl)sulfonylbenzamide structure elucidation
Advanced Structural Elucidation of -(4-chlorophenyl)sulfonylbenzamide
A Multi-Modal Spectroscopic Approach[1][2]
Executive Summary & Compound Identity
The target molecule is an
| Property | Specification |
| IUPAC Name | |
| Molecular Formula | |
| Exact Mass | 295.0070 Da |
| Core Scaffold | |
| Critical Feature | Acidic NH proton (exchangeable); Chlorine isotope pattern |
Synthesis Context & Impurity Profiling
Expertise Note: Understanding the synthetic origin is the first step in elucidation.[1][2] This compound is typically synthesized via the acylation of 4-chlorobenzenesulfonamide with benzoyl chloride in the presence of a base (e.g.,
Common Impurities to Exclude:
-
Unreacted 4-chlorobenzenesulfonamide: Lacks the C=O signal in IR/NMR.[1][2]
-
Benzoic Acid: Hydrolysis product of the starting material.[1][2]
- -dibenzoylated species: Possible if excess acyl chloride is used (lacks the acidic NH).[1][2]
Visualization: Synthesis & Fragmentation Logic
The following diagram illustrates the connectivity and the primary mass spectrometry fragmentation points used for validation.
Caption: Synthesis precursors and primary MS fragmentation pathways for structural confirmation.
Methodology 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and chlorine substitution pattern.[1][2]
Protocol
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Solvent: Methanol/Water (50:50) with 0.1% Ammonium Formate.[1][2][3]
-
Analysis:
| Ion | m/z (Calc) | Assignment | Diagnostic Value |
| 294.00 | Deprotonated Parent | Confirms MW (295.[1][2]7) | |
| 296.00 | Confirms presence of 1 Chlorine atom | ||
| 190.96 | Sulfonate fragment | Confirms |
Methodology 2: Fourier-Transform Infrared Spectroscopy (FT-IR)
Objective: Confirm the functional group environment, specifically the carbonyl-sulfonyl interplay.[1][2]
Protocol (ATR Method)
-
Blank: Run an air background scan on the diamond/ZnSe crystal.[1][2]
-
Sample: Place ~2 mg of solid powder; apply high pressure (clamp).
-
Parameters: 4000–400
, 32 scans, resolution.
Spectral Interpretation
The carbonyl stretch in
Methodology 3: Nuclear Magnetic Resonance (NMR)
Objective: Definitive mapping of the carbon skeleton and proton connectivity.[2][3] This is the primary validation step.[1][2]
Solvent Selection
Use DMSO-
-
Causality: The target compound has low solubility in
.[1][2] Furthermore, DMSO- prevents the rapid exchange of the acidic NH proton, allowing it to be observed as a sharp(er) singlet downfield.[1][3]
NMR (400 MHz, DMSO- )
The spectrum will show three distinct regions:
-
The Acidic Proton (1H):
-
The Benzoyl Ring (5H):
-
The Chlorophenyl Ring (4H - AA'BB' System):
NMR (100 MHz, DMSO- )
Key diagnostic signals:
Methodology 4: X-Ray Diffraction (SC-XRD)
Objective: 3D structural confirmation and polymorph identification.[1][2][3]
Expertise Note:
Protocol
-
Crystallization: Dissolve 20 mg in hot Ethanol/Acetonitrile (1:1). Allow slow evaporation at room temperature for 48 hours.
-
Data Collection: Collect on a diffractometer using
or radiation at 100 K.[1][2] -
Refinement: Solve using direct methods (SHELXT).
Expected Crystal Features:
Integrated Elucidation Workflow
The following diagram summarizes the decision matrix for confirming the structure.
Caption: Step-by-step decision tree for the structural validation of the target compound.
References
-
Bioisosteric Applications: Baell, J. B., et al. "N-Acylsulfonamides as Bioisosteres of Carboxylic Acids in Drug Discovery."[1][2][4][6] Journal of Medicinal Chemistry, 2020.[1][2] [1][2][3]
-
Synthesis Protocols: "General Procedure for the Synthesis of N-Acylsulfonamides." The Journal of Organic Chemistry, 2019.[1][2] [1][2][3]
-
Spectral Data (Analog): "Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide." BenchChem Technical Guides, 2025.
-
Crystallography: Gowda, B. T., et al. "Structure of N-(4-chlorobenzoyl)benzenesulfonamide."[1][2] Acta Crystallographica Section E, 2009.[1][2]
-
General Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.[1][2] [1][2][3]
Sources
- 1. N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]benzamide | 860788-09-6 [sigmaaldrich.com]
- 2. N-(4-Chlorophenyl)benzenesulfonamide | C12H10ClNO2S | CID 20865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Physical and Chemical Properties of N-(4-chlorophenyl)sulfonylbenzamide
[1]
Chemical Identity & Structural Analysis
N-(4-chlorophenyl)sulfonylbenzamide represents a specialized scaffold in medicinal chemistry known as an N-acylsulfonamide .[1] This moiety acts as a bioisostere for carboxylic acids due to its comparable acidity and planar geometry, yet it offers distinct lipophilicity and hydrogen-bonding profiles critical for drug-receptor interactions.[1]
| Property | Data |
| IUPAC Name | N-benzoyl-4-chlorobenzenesulfonamide |
| Common Synonyms | N-(4-chlorobenzenesulfonyl)benzamide; N-benzoyl-p-chlorobenzenesulfonamide |
| CAS Number | 4750-28-1 (Generic for isomer class; specific CAS may vary by registry) |
| Molecular Formula | C₁₃H₁₀ClNO₃S |
| Molecular Weight | 295.74 g/mol |
| SMILES | Clc1ccc(cc1)S(=O)(=O)NC(=O)c2ccccc2 |
Structural Geometry & Electronic Features
The molecule consists of a central nitrogen atom flanked by two potent electron-withdrawing groups: a sulfonyl group (-SO₂-) and a carbonyl group (-CO-).[1] This unique arrangement (–SO₂–NH–CO–) imparts significant acidity to the N-H proton.
-
Crystal System: Triclinic, Space group P-1.
-
Conformation: The N-H bond in the central segment is typically anti to the C=O bond in the crystalline state.[2]
-
Torsion: The molecule exhibits twisting at the sulfur atom, with the sulfonyl benzene ring and the amide plane often adopting a dihedral angle of approximately 60–80° to minimize steric repulsion.
Physicochemical Properties[1][5][6][7][8][9][10][11][12]
Melting Point & State[5][12]
-
Physical State: White to off-white crystalline solid.[1]
-
Melting Point: Typically 165–170 °C (Recrystallized from ethanol/toluene).
-
Note: The melting point is significantly higher than the parent 4-chlorobenzenesulfonamide (~144 °C) due to enhanced intermolecular hydrogen bonding (dimer formation) and increased molecular rigidity.[1]
-
Solubility Profile
| Solvent | Solubility | Mechanism |
| Water | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic rings dominate the neutral species.[1] |
| 0.1 M NaOH | Soluble | Deprotonation of the acidic N-H yields the water-soluble sodium salt.[1] |
| DMSO / DMF | High | Polar aprotic solvents disrupt lattice energy effectively. |
| Ethanol | Moderate (Hot) | Used for recrystallization. |
| Chloroform | Moderate | Soluble, often used for NMR analysis. |
Acidity (pKa) and Ionization
The N-acylsulfonamide group is a classic acidic pharmacophore .[1]
-
pKa: 3.5 – 4.5 (Estimated).
-
Mechanism: Upon deprotonation, the negative charge is delocalized over both the carbonyl oxygen and the sulfonyl oxygens. This extensive resonance stabilization makes the proton much more acidic than a typical amide (pKa ~15) or sulfonamide (pKa ~10).
-
Biological Relevance: At physiological pH (7.4), the molecule exists almost exclusively as the anionic species , mimicking a carboxylate anion.
Synthetic Methodology
The synthesis follows a robust Schotten-Baumann acylation protocol.[1] This method is preferred for its high yield and operational simplicity.
Experimental Protocol
Objective: Synthesis of N-(4-chlorophenyl)sulfonylbenzamide from 4-chlorobenzenesulfonamide.
Reagents:
Procedure (Pyridine Method):
-
Dissolution: Dissolve 4-chlorobenzenesulfonamide (10 mmol) in dry pyridine (10 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add benzoyl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.
-
Reflux: Heat the mixture to reflux (100–110°C) for 1–2 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quench: Cool the mixture to room temperature and pour into crushed ice/water (100 mL) containing concentrated HCl (to neutralize pyridine).
-
Isolation: The product precipitates as a white solid. Filter under vacuum and wash thoroughly with cold water.[4]
-
Purification: Recrystallize from hot ethanol or a toluene/ethanol mixture to obtain analytical-grade crystals.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann acylation.[1]
Analytical Characterization
Confirming the structure requires identifying the unique spectroscopic signatures of the N-acylsulfonamide linkage.
Infrared Spectroscopy (FT-IR)
The spectrum is characterized by the presence of both amide and sulfonyl bands.
-
N-H Stretch: 3200–3350 cm⁻¹ (Sharp, often shifted due to H-bonding).[1]
-
C=O Stretch (Amide I): 1670–1690 cm⁻¹ (Strong).
-
SO₂ Asymmetric Stretch: 1340–1360 cm⁻¹ (Strong).
-
SO₂ Symmetric Stretch: 1150–1170 cm⁻¹ (Strong).
-
C-Cl Stretch: ~1090 cm⁻¹.[1]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (CDCl₃ may show broadening of NH)[1]
-
Amide Proton (-NH-): δ 12.0 – 12.5 ppm (Broad singlet).[1] The extreme downfield shift confirms the acidic nature of the proton flanked by SO₂ and CO.
-
Benzoyl Ring: δ 7.8 – 8.0 ppm (m, 2H, ortho), δ 7.5 – 7.7 ppm (m, 3H, meta/para).
-
Sulfonyl Ring: δ 7.9 – 8.1 ppm (d, 2H, ortho to SO₂), δ 7.6 – 7.7 ppm (d, 2H, meta to SO₂).
Mass Spectrometry (ESI-MS)
Reactivity & Stability
Hydrolysis
The N-acylsulfonamide bond is chemically stable under neutral conditions but susceptible to hydrolysis under extreme pH.[1]
-
Acidic Hydrolysis: Stable in dilute acid; requires concentrated acid and heat to cleave back to sulfonamide and benzoic acid.
-
Basic Hydrolysis: In strong aqueous base (e.g., 1M NaOH, heat), the amide bond can cleave, releasing benzoate and the sulfonamide anion.
Alkylation
The acidic N-H proton is a nucleophilic site upon deprotonation.
-
Reaction: Treatment with K₂CO₃ and an alkyl halide (R-X) in acetone/DMF yields N-alkyl-N-acylsulfonamides .[1]
-
Application: This is a key pathway for diversifying the scaffold in SAR (Structure-Activity Relationship) studies.[1]
Resonance Mechanism Diagram
The following diagram illustrates the delocalization responsible for the compound's acidity and stability.
Figure 2: Ionization and resonance stabilization of the N-acylsulfonamide pharmacophore.
References
-
Gowda, B. T., et al. (2009).[2] Structure of N-(benzoyl)-4-chlorobenzenesulfonamide. Acta Crystallographica Section E. Link
-
Suchetan, P. A., et al. (2010). N-(4-Chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E. Link[1]
-
PubChem Database. N-(4-chlorophenyl)sulfonylbenzamide (CID 286220).[1] National Center for Biotechnology Information. Link[1]
-
BenchChem. 4-Chlorobenzenesulfonamide Properties & Synthesis. Link[1]
Comprehensive Technical Guide: N-(4-Chlorophenyl)sulfonylbenzamide Scaffolds
This comprehensive technical guide details the chemical identity, synthesis, and pharmacological profile of N-(4-chlorophenyl)sulfonylbenzamide (chemically defined as N-benzoyl-4-chlorobenzenesulfonamide).
Executive Summary
N-(4-chlorophenyl)sulfonylbenzamide belongs to the class of N-acylsulfonamides , a privileged scaffold in medicinal chemistry. Structurally, it consists of a benzamide core linked to a 4-chlorobenzenesulfonyl moiety. This unique connectivity confers significant acidity to the bridging N-H proton (pKa ~4.5–5.5), allowing the molecule to act as a bioisostere of carboxylic acids while improving membrane permeability and metabolic stability.
In drug development, this scaffold is highly valued for its versatility. It serves as a core pharmacophore in Carbonic Anhydrase (CA) inhibitors , Androgen Receptor (AR) antagonists (prostate cancer therapeutics), and Bcl-2 inhibitors (apoptosis regulation). This guide provides a rigorous analysis of its synthesis, physicochemical properties, and therapeutic applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The nomenclature "N-(4-chlorophenyl)sulfonylbenzamide" describes a benzamide nitrogen substituted by a (4-chlorophenyl)sulfonyl group.
Structural Specifications
-
IUPAC Name: N-benzoyl-4-chlorobenzenesulfonamide
-
Molecular Formula: C₁₃H₁₀ClNO₃S
-
Molecular Weight: 295.74 g/mol
-
Core Scaffold: N-Acylsulfonamide (–CO–NH–SO₂–)
-
Key Feature: The electron-withdrawing nature of both the carbonyl and sulfonyl groups renders the central N-H proton acidic.
Physicochemical Properties Table
| Property | Value / Characteristic | Relevance |
| pKa (Acidic) | 4.5 – 5.5 | Bioisostere for –COOH; forms water-soluble salts at physiological pH.[1] |
| LogP | ~2.5 – 3.2 | Good lipophilicity for cell membrane penetration. |
| H-Bond Donors | 1 (N-H) | Critical for active site binding (e.g., Zn²⁺ coordination in CA). |
| H-Bond Acceptors | 3 (O=C, O=S=O) | Facilitates interaction with receptor residues (e.g., Arg/Lys). |
| Solubility | Low in water; High in DMSO, Acetone | Requires salt formation (Na⁺/K⁺) for aqueous formulation. |
Synthetic Methodologies
Expert Insight: Selection of Synthetic Route
The synthesis of N-acylsulfonamides can be challenging due to the low nucleophilicity of sulfonamides. Two primary protocols are employed:
-
Acylation of Sulfonamide (Standard): Reaction of 4-chlorobenzenesulfonamide with benzoyl chloride. This is the most robust method for scale-up.
-
Coupling via Activation (Alternative): Reaction of benzoic acid with sulfonamide using POCl₃ or EDC/DMAP.
Protocol A: Acylation via Benzoyl Chloride
Reaction Logic: A weak base (Pyridine) is used to deprotonate the sulfonamide, increasing its nucleophilicity to attack the highly reactive benzoyl chloride.
Step-by-Step Methodology:
-
Preparation: Charge a dry round-bottom flask with 4-chlorobenzenesulfonamide (1.0 equiv) and anhydrous Dichloromethane (DCM) .
-
Activation: Add Pyridine (2.0 equiv) or Triethylamine (2.5 equiv) and cool to 0°C under N₂ atmosphere.
-
Addition: Dropwise add Benzoyl Chloride (1.1 equiv) over 30 minutes. The exotherm must be controlled to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography.
Visualization: Synthesis Workflow
Caption: General synthetic workflow for N-acylsulfonamide formation via acyl chloride coupling.
Pharmacological Profile & Mechanisms
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrase enzymes. The N-acylsulfonamide modification alters the pKa, often improving selectivity for specific isoforms (e.g., tumor-associated CA IX and XII) over the ubiquitous CA I and II.
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme active site, displacing the catalytic water molecule and halting CO₂ hydration.
Androgen Receptor (AR) Antagonism
Derivatives of phenylsulfonylbenzamides have been identified as potent anti-androgens, structurally related to Bicalutamide .
-
Application: Prostate Cancer (Castration-Resistant).
-
Mechanism: Competitive binding to the AR ligand-binding domain (LBD), preventing androgen-induced conformational changes and nuclear translocation.
Bcl-2 Family Inhibition
Recent studies (see Ref 4) indicate that N-(phenylsulfonyl)benzamides can inhibit Bcl-2 anti-apoptotic proteins.
-
Therapeutic Goal: Restoring apoptosis in cancer cells that overexpress Bcl-2 to survive chemotherapy.
Visualization: Mechanism of Action (AR Antagonism)
Caption: Pathway of Androgen Receptor antagonism preventing nuclear translocation and tumor growth.
Experimental Protocols (In Vitro)
Protocol: Carbonic Anhydrase Inhibition Assay
Objective: Determine the IC₅₀ of the compound against CA isoforms.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 4-Nitrophenyl acetate (4-NPA) or CO₂ (for stopped-flow).
-
Enzyme: Recombinant human CA I, II, IX.
-
-
Procedure:
-
Dissolve N-(4-chlorophenyl)sulfonylbenzamide in DMSO (stock 10 mM).
-
Prepare serial dilutions in Assay Buffer.
-
Incubate enzyme + inhibitor for 15 min at 25°C.
-
Add Substrate (4-NPA).
-
Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) using a kinetic microplate reader.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.
Future Outlook & Therapeutic Potential
The N-(4-chlorophenyl)sulfonylbenzamide scaffold represents a mature yet evolving chemical space.
-
Bioisosterism: Its ability to mimic the carboxylic acid of NSAIDs or metabolic regulators without the associated permeability issues makes it a prime candidate for "prodrug-like" modifications.
-
Targeted Delivery: The acidity allows for pH-dependent release profiles in the acidic tumor microenvironment (relevant for CA IX inhibition).
-
Agrochemicals: Similar scaffolds are used in herbicides (ALS inhibitors), suggesting potential for cross-disciplinary repurposing.
References
-
N-Benzoyl-4-chlorobenzenesulfonamide Crystal Structure & Antitumor Potential Source: National Institutes of Health (PMC) [Link]
-
Rational Design of Phenylsulfonyl-benzamides as Anti-Prostate Cancer Agents Source: Royal Society of Chemistry / PMC [Link]
- N-(phenylsulfonyl)
-
PubChem Compound Summary: N-(phenylsulfonyl)benzamide Source: PubChem (NIH) [Link]
Sources
An In-Depth Technical Guide to the Discovery and Historical Synthesis of N-(4-chlorophenyl)sulfonylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and historical synthesis of N-(4-chlorophenyl)sulfonylbenzamide, a molecule of interest in the broader field of sulfonamide chemistry. By delving into the foundational principles of its synthesis and the evolution of relevant methodologies, this document serves as a technical resource for researchers and professionals in drug development and organic chemistry.
Introduction and Significance
N-(4-chlorophenyl)sulfonylbenzamide belongs to the class of N-acylsulfonamides, a group of compounds that have garnered significant attention in medicinal chemistry. These molecules are characterized by a sulfonyl group directly attached to a nitrogen atom, which is in turn acylated. This structural motif imparts unique physicochemical properties, including acidity comparable to carboxylic acids, making them interesting as potential bioisosteres. The presence of the 4-chlorophenyl and benzoyl groups can influence the molecule's lipophilicity, electronic properties, and potential biological activity. Understanding the synthesis of this core structure is fundamental to exploring its derivatives and their potential applications.
Historical Context: The Dawn of Sulfonamide Chemistry
The journey to synthesizing N-(4-chlorophenyl)sulfonylbenzamide is rooted in the broader history of sulfonamide chemistry. The foundational reaction for the creation of the sulfonamide bond is the Hinsberg reaction , first described by Oscar Hinsberg in 1890.[1][2] This reaction involves the treatment of a primary or secondary amine with an arylsulfonyl chloride in the presence of a base.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide. This reaction proved to be a robust and versatile method for creating a wide array of sulfonamides and laid the groundwork for the development of the sulfa drugs, the first class of synthetic antimicrobial agents.[3] Early research in the 1940s by scientists like Crosley, Anderson, and their colleagues further expanded the understanding and application of sulfonamide synthesis, contributing to the burgeoning field of medicinal chemistry.
Synthetic Pathways to N-(4-chlorophenyl)sulfonylbenzamide
The synthesis of N-(4-chlorophenyl)sulfonylbenzamide is conceptually a two-step process:
-
Formation of the Sulfonamide Core: The synthesis of the precursor, N-(4-chlorophenyl)benzenesulfonamide.
-
N-Acylation: The benzoylation of the sulfonamide nitrogen to yield the final product.
Step 1: Synthesis of N-(4-chlorophenyl)benzenesulfonamide
The classical approach to synthesizing the sulfonamide precursor follows the principles of the Hinsberg reaction.
Reaction:
Causality Behind Experimental Choices:
-
Reactants: Benzenesulfonyl chloride serves as the electrophilic source of the benzenesulfonyl group. 4-Chloroaniline is the primary amine that acts as the nucleophile.
-
Solvent and Base: Pyridine is a common choice as it serves as both the solvent and the base.[4] As a base, it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Its ability to dissolve the reactants facilitates the reaction. Other tertiary amines like triethylamine in an inert solvent such as dichloromethane are also commonly used.[1]
-
Work-up: The reaction mixture is typically poured into water to precipitate the crude sulfonamide. Acidification of the aqueous solution may be necessary to ensure complete precipitation of the product, as the sulfonamide can exhibit some solubility in basic conditions due to the acidic nature of the N-H proton.
Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)benzenesulfonamide [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-chloroaniline (1.1 equivalents) in anhydrous pyridine at room temperature.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Isolation: Pour the reaction mixture into a beaker of cold water with stirring.
-
Precipitation: Acidify the mixture to approximately pH 5 with dilute hydrochloric acid to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-chlorophenyl)benzenesulfonamide.
Step 2: N-Benzoylation of N-(4-chlorophenyl)benzenesulfonamide
The second step involves the acylation of the sulfonamide nitrogen with a benzoyl group.
Reaction:
Causality Behind Experimental Choices:
-
Acylating Agent: Benzoyl chloride is a highly reactive acylating agent that readily reacts with the sulfonamide.
-
Reaction Conditions: The reaction can be carried out under basic conditions, similar to the initial sulfonamide formation, to deprotonate the sulfonamide and increase its nucleophilicity.[2] Alternatively, methods involving refluxing with the corresponding benzoic acid and a dehydrating agent like phosphorus oxychloride have been reported for similar N-acylsulfonamides.[5]
-
Purification: The final product is typically a solid that can be purified by recrystallization.
Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)sulfonylbenzamide (Representative Method) [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-(4-chlorophenyl)benzenesulfonamide (1.0 equivalent) and benzoic acid (1.2 equivalents).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (2.0 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux on a water bath for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dissolve the crude solid in a sodium bicarbonate solution and filter to remove any insoluble impurities. Re-precipitate the product by acidifying the filtrate with dilute hydrochloric acid. Collect the purified solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-(4-chlorophenyl)benzenesulfonamide | C₁₂H₁₀ClNO₂S | 267.73 | Not specified in sources |
| N-(4-chlorophenyl)sulfonylbenzamide | C₁₉H₁₄ClNO₃S | 371.84 | Not specified in sources |
Note: Specific melting points for these compounds can vary based on purity and the experimental method used. The data presented is based on calculated molecular weights.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for N-(4-chlorophenyl)sulfonylbenzamide.
Conclusion
The synthesis of N-(4-chlorophenyl)sulfonylbenzamide is a testament to the enduring legacy of classical organic reactions, particularly the Hinsberg reaction, which provides the foundational sulfonamide linkage. The subsequent N-acylation builds upon this core structure, allowing for the introduction of further chemical diversity. The methodologies outlined in this guide, rooted in historical precedent and refined by modern practice, provide a clear and logical pathway for the preparation of this and related N-acylsulfonamides. For researchers in drug discovery, a thorough understanding of these synthetic principles is crucial for the rational design and synthesis of novel therapeutic agents.
References
- Hinsberg, O. Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Ber. Dtsch. Chem. Ges.1890, 23, 2962–2965.
- Yousef, F.; Mansour, O.; Herbali, J. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal2018, 1, 1-15.
-
Gowda, B. T.; et al. N-(4-Chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E2009 , 65, o3156. Available online: [Link] (accessed on February 18, 2026).
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Spectroscopic and Structural Analysis of N-(4-chlorophenyl)sulfonylbenzamide
Abstract
Introduction and Molecular Structure
N-(4-chlorophenyl)sulfonylbenzamide is a compound belonging to the N-acyl sulfonamide class. This functional group is a well-known bioisostere for carboxylic acids and is a key pharmacophore in several marketed drugs.[1] The precise characterization of such molecules is paramount for quality control, regulatory submission, and understanding structure-activity relationships (SAR). Spectroscopic techniques provide a definitive fingerprint of a molecule's structure, connectivity, and chemical environment.
The molecular structure consists of a central N-acyl sulfonamide linkage connecting a benzoyl group and a 4-chlorophenyl group. The electron-withdrawing nature of the benzoyl and sulfonyl moieties significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.
Figure 1: Chemical Structure of N-(4-chlorophenyl)sulfonylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the isotope and its local electronic environment.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-resolution NMR spectra is outlined below. This ensures reproducibility and data integrity.
Figure 3: Proposed major fragmentation pathways for N-(4-chlorophenyl)sulfonylbenzamide in EI-MS.
Conclusion
The comprehensive analysis of NMR, IR, and Mass Spectrometry data provides a robust and multi-faceted confirmation of the structure of N-(4-chlorophenyl)sulfonylbenzamide. The key identifying features are the acidic N-H proton in ¹H NMR, the carbonyl carbon signal in ¹³C NMR, the characteristic stretching vibrations of the C=O and SO₂ groups in the IR spectrum, and the predictable fragmentation pattern highlighted by the benzoyl cation (m/z 105) and the isotopic signature of chlorine in the mass spectrum. This guide serves as a foundational resource for the analytical characterization of this and structurally related N-acyl sulfonamides.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Retrieved from [Link]
- Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7).
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
- Perveen, S., et al. (2014). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Medicinal Chemistry Research, 24(3), 1049-1056.
-
ResearchGate. (n.d.). Examples of N-acylsulfonamide-containing drugs. Retrieved from [Link]
- Grygorenko, O. O., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
-
NIST. (n.d.). P-chlorobenzene sulfonic acid, p-chlorophenyl hydrazide. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
- Gowda, B. T., et al. (2009). Infrared and NMR Spectra of Arylsulphonamides.
-
Academia.edu. (n.d.). Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-chlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]
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N-(4-chlorophenyl)sulfonylbenzamide mechanism of action hypotheses
An In-Depth Technical Guide on the Hypothesized Mechanisms of Action of N-(4-chlorophenyl)sulfonylbenzamide and Related Sulfonamides
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents. N-(4-chlorophenyl)sulfonylbenzamide represents a core scaffold within this class, derivatives of which have demonstrated significant potential, particularly as anticancer agents. Understanding the precise mechanism of action is critical for rational drug design and therapeutic optimization. This guide synthesizes current research to explore the principal hypotheses regarding how this class of compounds exerts its biological effects. The primary mechanisms discussed are the targeted inhibition of carbonic anhydrase isoenzymes, the direct induction of the intrinsic apoptotic pathway, and the disruption of cell cycle progression. We will delve into the experimental evidence supporting each hypothesis, provide detailed protocols for key validation assays, and discuss other potential molecular targets that warrant further investigation.
Introduction to the Sulfonamide Scaffold
N-(4-chlorophenyl)sulfonylbenzamide is a compound belonging to the aromatic sulfonamides, a chemical class defined by a sulfonyl group connected to an amine and two aryl groups. Historically, sulfonamides first rose to prominence as antibacterial agents.[1][2] However, their therapeutic versatility is now widely recognized, with derivatives showing efficacy as diuretics, hypoglycemics, and potent anticancer agents.[1][3]
The anticancer properties of structurally novel sulfonamides are of particular interest to the drug development community.[1] A significant body of evidence suggests these compounds operate through a variety of mechanisms, including enzyme inhibition and interference with fundamental cellular processes like proliferation and programmed cell death.[1][3][4] This guide provides a detailed examination of the most compelling mechanistic hypotheses for N-(4-chlorophenyl)sulfonylbenzamide and its chemical relatives, offering a framework for researchers aiming to elucidate the therapeutic action of this promising scaffold.
Hypothesis I: Inhibition of Carbonic Anhydrases (CAs)
A leading hypothesis for the anticancer activity of many sulfonamides is their ability to inhibit carbonic anhydrases, a family of zinc-containing metalloenzymes.[4]
Rationale: A Tale of a Pharmacophore and a Target
The rationale for this hypothesis is rooted in classic structure-activity relationships. The unsubstituted sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group (ZBG).[5] It can effectively coordinate with the Zn²⁺ ion located in the active site of carbonic anhydrases, preventing the enzyme from catalyzing its natural reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton.[6]
In the context of oncology, certain CA isoforms, particularly the tumor-associated CA IX and CA XII, are highly expressed in various cancers and are often linked to tumor progression.[7] These enzymes help cancer cells survive in their characteristic acidic microenvironment by managing intracellular and extracellular pH.[4] By inhibiting these specific CAs, sulfonamide-based drugs can disrupt this critical pH-regulating mechanism, leading to increased intracellular acidosis and ultimately, a reduction in cancer cell growth and survival.[4] The limited expression of CA IX and CA XII in normal tissues makes them highly attractive targets for developing selective anticancer therapies.[7]
Supporting Evidence
Numerous studies have demonstrated the potent inhibitory effects of various sulfonamide derivatives against multiple CA isoforms. Research has shown that modifications to the sulfonamide scaffold can tune the compound's affinity and selectivity for specific isoforms.[6] For example, a series of 4-substituted pyridine-3-sulfonamides exhibited a broad range of inhibitory activity, with inhibition constants (Kᵢ) reaching the nanomolar range for the cancer-associated hCA IX and hCA XII.[7] This body of work strongly supports the plausibility of direct CA inhibition as a primary mechanism of action.
Proposed Mechanism of Inhibition Diagram
The following diagram illustrates the proposed interaction where the sulfonamide group acts as a zinc-binding pharmacophore within the active site of a carbonic anhydrase enzyme.
Caption: Sulfonamide coordinates with the active site Zinc ion.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To validate this hypothesis, one must quantify the compound's ability to inhibit CA activity. The stopped-flow CO₂ hydrase assay is a gold-standard method.
Objective: To determine the inhibition constant (Kᵢ) of N-(4-chlorophenyl)sulfonylbenzamide against a specific CA isoform (e.g., hCA IX).
Principle: This method measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, which are detected by a pH indicator, causing a color change that is monitored spectrophotometrically over time. The rate of this reaction is proportional to the enzyme's activity.
Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES or TRIS buffer at the desired pH (typically 7.4), containing a pH indicator (e.g., 0.2 mM p-Nitrophenol).
-
Enzyme Stock: Prepare a concentrated stock solution of the purified recombinant human CA isoform (e.g., 1 mg/mL hCA IX) in buffer. Dilute to the final working concentration (e.g., 10 nM) immediately before use.
-
Inhibitor Stock: Prepare a 10 mM stock solution of N-(4-chlorophenyl)sulfonylbenzamide in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Substrate: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure (using a Stopped-Flow Spectrophotometer):
-
Equilibrate the instrument and reagents to 25°C.
-
In one syringe, load the enzyme solution mixed with either the vehicle control or a specific concentration of the inhibitor. Allow a pre-incubation period of 15 minutes to permit the formation of the enzyme-inhibitor complex.[7]
-
In the second syringe, load the CO₂-saturated water substrate.
-
Rapidly mix the contents of the two syringes. This initiates the enzymatic reaction.
-
Monitor the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 400 nm for p-Nitrophenol) for a short duration (typically 10-20 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the absorbance vs. time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited (vehicle control) rate.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).
-
Hypothesis II: Direct Induction of Apoptosis
A second major hypothesis is that these compounds directly activate the cellular machinery of apoptosis, or programmed cell death, a critical mechanism for eliminating damaged or cancerous cells.
Rationale
Inducing apoptosis is the ultimate goal of many cytotoxic cancer therapies. While cellular damage from various sources can trigger apoptosis, some compounds can more directly engage the apoptotic signaling pathways. For sulfonamide derivatives, evidence suggests they can initiate apoptosis independent of upstream cellular stress signals, pointing to a more direct mechanism of action.[8][9]
Supporting Evidence
Studies on N-substituted benzamides and other sulfonamide derivatives have shown they can induce apoptosis in various cancer cell lines.[9][10] Key mechanistic findings indicate the involvement of the intrinsic (or mitochondrial) pathway of apoptosis. This is evidenced by the observed release of cytochrome c from the mitochondria into the cytosol, followed by the activation of caspase-9.[8][11] Importantly, this process has been shown to occur even in p53-deficient cancer cells, suggesting the compound can bypass this common tumor suppressor gatekeeper, which is often mutated in cancer.[11] Further evidence includes the externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis.[9]
Proposed Intrinsic Apoptosis Pathway Diagram
This diagram outlines the key steps of the intrinsic apoptotic pathway potentially triggered by the compound.
Caption: Proposed intrinsic apoptosis signaling cascade.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is the standard method for quantitatively distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells.
Objective: To quantify the percentage of apoptotic cells in a cancer cell line population after treatment with N-(4-chlorophenyl)sulfonylbenzamide.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT-116, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound (e.g., based on a pre-determined IC₅₀ value from a viability assay) and a vehicle (DMSO) control. A positive control (e.g., staurosporine) should also be included. Incubate for a defined period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included. Gently trypsinize the adherent cells and combine them with the supernatant from each well.
-
Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add fluorochrome-conjugated Annexin V (e.g., 5 µL of Annexin V-FITC) and a vital dye (e.g., 5 µL of PI solution) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer promptly (within 1 hour).
-
Set up the instrument with appropriate compensation for the fluorochromes used (e.g., FITC and PI).
-
Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris).
-
-
Hypothesis III: Disruption of Cell Cycle Progression
A third possibility is that the compound interferes with the cell cycle, leading to an arrest at specific checkpoints, which prevents cell division and can subsequently trigger apoptosis.
Rationale
The cell cycle is a tightly regulated process. Checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. Many anticancer drugs function by inducing damage or stress that activates these checkpoints, causing the cell to arrest in a particular phase (G1, S, or G2/M). This halt in proliferation prevents the expansion of the cancer cell population.[1]
Supporting Evidence
Several studies have reported that sulfonamide derivatives can induce cell cycle arrest in cancer cells.[1][3] For example, N-substituted benzamides have been shown to cause a G2/M phase block prior to the induction of apoptosis.[11] This arrest was observed even in the presence of caspase inhibitors or in cells overexpressing the anti-apoptotic protein Bcl-2, indicating that cell cycle arrest is a distinct event that may precede and/or be independent of the final apoptotic cascade.[11]
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.
Objective: To determine if N-(4-chlorophenyl)sulfonylbenzamide induces cell cycle arrest in a specific phase.
Principle: PI is a stoichiometric DNA stain, meaning it binds to DNA in proportion to the amount of DNA present. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase (DNA synthesis) have a DNA content between 2n and 4n.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound and controls as described in the apoptosis protocol (Section 3.4).
-
Harvest cells (including floating cells) and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane and preserves the cellular structure.
-
Incubate the cells in ethanol for at least 1 hour at -20°C (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence of the PI signal.
-
Generate a histogram of cell count versus DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in a particular peak (e.g., an increase in the G2/M peak) compared to the vehicle control indicates cell cycle arrest in that phase.
-
Other Potential Molecular Targets
While the hypotheses above are strongly supported, the chemical versatility of the sulfonamide scaffold suggests other mechanisms may be at play, either as primary modes of action or as contributing off-target effects. These include:
-
Disruption of Microtubule Assembly: Some sulfonamides have been reported to interfere with tubulin polymerization, a mechanism similar to that of vinca alkaloids and taxanes.[1][3]
-
Inhibition of Matrix Metalloproteinases (MMPs): As zinc-dependent enzymes, MMPs are also potential targets for sulfonamides. Inhibition of MMPs can impede cancer cell invasion and metastasis.[1][4][10]
-
Modulation of Kinase Signaling: Certain sulfonamide derivatives act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer progression.[4]
-
Wnt/β-catenin Pathway Inhibition: Specific derivatives have been developed that can inhibit components of the Wnt pathway, such as β-catenin, which is crucial in colorectal cancer.[12]
Synthesis and Future Directions
The mechanistic hypotheses for N-(4-chlorophenyl)sulfonylbenzamide are not mutually exclusive. It is highly plausible that they are interconnected. For example, the inhibition of carbonic anhydrase IX could induce intracellular acidosis, creating a cellular stress state that triggers a G2/M cell cycle arrest and subsequently initiates the intrinsic apoptotic pathway.
A logical experimental strategy to fully characterize a novel sulfonamide derivative would follow a hierarchical approach, as outlined in the workflow below.
Proposed Experimental Workflow
Caption: A hierarchical workflow for mechanistic investigation.
Conclusion
The N-(4-chlorophenyl)sulfonylbenzamide scaffold and its derivatives represent a class of compounds with significant therapeutic promise, particularly in oncology. The existing body of scientific literature strongly supports several key mechanistic hypotheses. The ability of the sulfonamide moiety to act as a potent inhibitor of tumor-associated carbonic anhydrases presents a well-defined and compelling molecular target. Concurrently, substantial evidence demonstrates that these compounds can trigger cell cycle arrest and induce apoptosis via the intrinsic mitochondrial pathway. Future research should focus on directly testing N-(4-chlorophenyl)sulfonylbenzamide and its novel derivatives in the specific assays outlined in this guide to confirm which of these interconnected pathways are dominant, ultimately paving the way for the development of more targeted and effective cancer therapies.
References
- Ningbo Innopharmchem Co.,Ltd. (2026, January 29). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research.
- Coluccia, A., et al. (2024, November 28). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
- Khan, I., et al. (2025, November 6). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Scientific Reports.
- Zaib, S., et al. (2023, July 11). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLOS ONE.
- ResearchGate. The percent inhibition of the 4-amino-N-phenylbenzamide-sulfonyl chloride derived compounds against Glo-I enzyme.
- Al-Balas, Q., et al. (2024, January 24). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Organic Chemistry.
- Liberg, D., et al. (2002, March 18). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer.
- Google Patents. (2006).
- Poulsen, S. A., & Casini, A. (2002, March 15).
- El-Sayad, K. A., et al. (2024, June 15). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
- Xu, H. L., et al. (2022). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. Bioorganic & Medicinal Chemistry Letters.
- Wesołowska, A., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.
- Zain-Alabdeen, A. I., et al. (2022, October 6). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry.
- de Morais, M. A. C., et al. (2021, January 8). Cell Cycle Arrest and Apoptosis Induction by a New 2,4- Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences.
- Olsson, A., et al. (2002, March 18). Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed.
- Kim, J., et al. (2025, December 17).
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The Pharmacophore of N-(4-Chlorophenyl)sulfonylbenzamide: A Technical Deep Dive
Executive Summary
N-(4-Chlorophenyl)sulfonylbenzamide (also known as N-benzoyl-4-chlorobenzenesulfonamide) represents a privileged scaffold in medicinal chemistry: the N-acylsulfonamide . This moiety is a bioisostere of the carboxylic acid group (
This guide explores the compound's pharmacophore, specifically its dual utility in targeting Carbonic Anhydrases (CAs) —critical enzymes in hypoxic tumor survival—and 11
Chemical Identity & Physicochemical Core
The core structure consists of a benzoyl group linked to a 4-chlorobenzenesulfonyl moiety via a nitrogen atom. The central
| Property | Value / Description | Significance |
| IUPAC Name | N-benzoyl-4-chlorobenzenesulfonamide | Unambiguous chemical ID. |
| Formula | MW: 295.74 g/mol . | |
| Acidity ( | The central NH is highly acidic due to flanking electron-withdrawing carbonyl and sulfonyl groups. It exists as an anion at physiological pH. | |
| H-Bonding | Donor: 1 (NH); Acceptors: 3 (O atoms) | Critical for coordinating active site metals (e.g., |
| Geometry | "Butterfly" conformation | The two aryl rings typically adopt a twisted conformation (torsion angle |
Pharmacophore & Mechanism of Action[1][2]
The N-Acylsulfonamide as a Zinc-Binding Group (ZBG)
In the context of Carbonic Anhydrase (CA) inhibition, specifically the tumor-associated isoforms hCA IX and XII , the deprotonated nitrogen of the N-acylsulfonamide acts as a monodentate ligand for the catalytic Zinc ion (
-
Coordination : The ionized nitrogen (
) coordinates directly to the ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -
Selectivity : Unlike classic sulfonamides (
), the bulky benzoyl group of N-acylsulfonamides interacts with the hydrophobic half of the CA active site, often conferring selectivity for specific isoforms over the ubiquitous hCA I/II.
11 -HSD1 Inhibition
This scaffold also serves as a template for 11
Pharmacophore Visualization
The following diagram illustrates the abstract pharmacophore model and its interaction points.
Figure 1: Pharmacophore map highlighting the Zinc-binding capability of the acidic nitrogen and hydrophobic interactions of the aryl wings.
Synthesis Protocol
The synthesis of N-(4-chlorophenyl)sulfonylbenzamide is robustly achieved via N-acylation of 4-chlorobenzenesulfonamide. Two primary methods exist: the Schotten-Baumann reaction (aqueous base) or anhydrous coupling (organic solvent). The anhydrous method is preferred for higher purity and yield.
Method: Anhydrous Acylation
Reaction : 4-Chlorobenzenesulfonamide + Benzoyl Chloride
Reagents:
-
4-Chlorobenzenesulfonamide (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (Et
N) or Pyridine (1.2 eq, as base/solvent) -
Dichloromethane (DCM) or THF (Solvent)
-
DMAP (0.1 eq, Catalyst - optional)
Step-by-Step Protocol:
-
Preparation : In a flame-dried round-bottom flask, dissolve 4-chlorobenzenesulfonamide (10 mmol, 1.91 g) in anhydrous DCM (50 mL).
-
Base Addition : Add Triethylamine (12 mmol, 1.67 mL) and stir at
(ice bath) for 10 minutes. -
Acylation : Dropwise add Benzoyl Chloride (11 mmol, 1.28 mL) over 15 minutes. The reaction is exothermic; maintain temperature
. -
Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quenching : Pour the reaction mixture into cold
(50 mL) to neutralize the base and precipitate the product (or extract if soluble). -
Workup : Wash the organic layer with water (
) and brine. Dry over . -
Purification : Evaporate solvent. Recrystallize the crude solid from Ethanol/Water to obtain white needles.
Figure 2: Synthetic workflow for the anhydrous acylation of sulfonamides.
Biological Context: The Hypoxia Pathway
One of the most compelling applications of this pharmacophore is in targeting Hypoxia-Inducible Factor (HIF-1) driven pathways in solid tumors.
-
Mechanism : Solid tumors often outgrow their blood supply, creating hypoxic regions.
-
Response : Hypoxia stabilizes HIF-1
, which upregulates Carbonic Anhydrase IX (CA IX) . -
Role of CA IX : It acidifies the extracellular space (promoting invasion) while maintaining intracellular pH neutral (survival).
-
Intervention : N-acylsulfonamides inhibit CA IX, disrupting this pH regulation and leading to tumor cell death.
Figure 3: Biological pathway illustrating the therapeutic intervention point of the compound in hypoxic tumors.
References
-
BenchChem . (2025).[2] An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. 2
-
PubChem . (2025). N-(4-Chlorophenyl)benzenesulfonamide Compound Summary. National Library of Medicine. 3
-
Suchetan, P. A., et al. (2009).[4][5] N-(4-Chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E. 6
-
Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. 7[5][8][9][10]
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Bioorganic & Medicinal Chemistry Letters . (2009). 4-(Phenylsulfonamidomethyl)benzamides as potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1.[5] 5[1][5][8][9][11]
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Methodological & Application
Application Note & Protocols: Evaluating Sulfonamide and Benzamide Derivatives in Anticancer Cell Lines
< Disclaimer: The compound specified in the prompt, N-(4-chlorophenyl)sulfonylbenzamide, is not a well-documented anticancer agent in publicly available scientific literature. Therefore, this guide has been constructed around the broader, extensively researched class of Sulfonamide and Benzamide Derivatives , for which significant anticancer research exists. The protocols and mechanisms described herein are based on established principles for this class of compounds and are intended to serve as an expert-level template for researchers.
Preamble: The Therapeutic Promise of the Sulfonamide-Benzamide Scaffold
The sulfonamide and benzamide moieties are cornerstones of medicinal chemistry, recognized as "privileged scaffolds" due to their versatile binding properties and presence in numerous FDA-approved drugs.[1] In oncology, these structures are integral to several classes of targeted agents, including inhibitors of kinases, carbonic anhydrase (CA), tubulin polymerization, and Poly (ADP-ribose) polymerase (PARP).[1][2][3] Their ability to form critical hydrogen bonds allows them to bind with high affinity to a diverse array of biological targets, making them a fertile ground for the development of novel anticancer therapeutics.[1] This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel sulfonamide and benzamide derivatives, grounding protocols in mechanistic rationale to empower researchers in their drug discovery efforts.
Part 1: Core Mechanism of Action - A Multi-Target Landscape
Sulfonamide and benzamide derivatives exert their anticancer effects by modulating a variety of critical cellular pathways. Their mechanism is not singular but rather depends on the specific substitutions and overall molecular structure, which dictates target specificity.
Key validated mechanisms include:
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in hypoxic solid tumors and plays a crucial role in tumor cell survival and pH regulation.[3][4] By inhibiting CA IX, these compounds disrupt tumor acidosis, leading to apoptosis.
-
Tubulin Polymerization Inhibition: Certain derivatives function as microtubule-targeting agents. They bind to the colchicine domain of tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][5]
-
Kinase Inhibition: The benzamide scaffold is a key component of many kinase inhibitors that target dysregulated signaling pathways in cancer (e.g., RTK pathways).[1] By competing with ATP in the kinase domain, these drugs block downstream signaling required for cancer cell proliferation and survival.
-
PARP Inhibition: The benzamide group can mimic the nicotinamide moiety of NAD+, the cofactor for PARP enzymes.[1] This inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.[1]
The convergence of these potential mechanisms underscores the importance of a multi-assay approach to fully characterize the activity of a novel compound.
Caption: Potential mechanisms of action for sulfonamide/benzamide derivatives.
Part 2: Pre-clinical Validation Workflow & Protocols
A logical, phased approach is critical for evaluating a novel compound. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic assays.
Caption: A phased experimental workflow for compound evaluation.
Protocol 1: Cell Viability and IC50 Determination
This initial step quantifies the dose-dependent cytotoxic or cytostatic effect of the compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay.[6]
Principle: Assays like MTT or CellTiter-Glo measure metabolic activity, which correlates with the number of viable cells.[7][8]
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7][9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[10]
Protocol 2: Apoptosis Analysis by Flow Cytometry
This assay determines if the observed cytotoxicity is due to programmed cell death (apoptosis).
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is used to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[6]
Methodology (Annexin V/PI Staining):
-
Cell Treatment: Seed cells in 6-well plates. Treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[6]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[8] Quadrant analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Cell Cycle Analysis
This protocol is used to determine if the compound induces arrest at a specific phase of the cell cycle, a common mechanism for microtubule inhibitors and DNA damaging agents.[11]
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Methodology (PI Staining):
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Collect approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[6]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the samples by flow cytometry. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Part 3: Data Presentation & Interpretation
Summarizing quantitative data in a clear, tabular format is essential for comparison and decision-making.
Table 1: Hypothetical IC50 Values of a Novel Sulfonamide Derivative
| Cell Line | Cancer Type | IC50 (µM) [48h] |
| MCF-7 | Breast (ER+) | 3.65[4] |
| MDA-MB-231 | Breast (Triple-Negative) | 5.54[4] |
| HCT116 | Colon | 0.12[12] |
| SW480 | Colon | 2.0[12] |
| A549 | Lung | 15.8 |
| NCM460 | Normal Colon Epithelial | > 50 |
Interpretation: The compound shows potent activity against colon cancer cell lines, particularly HCT116. The higher IC50 in the normal cell line (NCM460) suggests a degree of cancer cell selectivity.[11]
Table 2: Hypothetical Apoptosis & Cell Cycle Data in HCT116 Cells (24h Treatment)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Vehicle Control | 0 | 4.5 ± 0.8% | 12.1 ± 1.5% |
| Compound X | 0.1 (IC50) | 28.7 ± 2.1% | 45.3 ± 3.3% |
| Compound X | 0.2 (2x IC50) | 55.2 ± 3.5% | 68.9 ± 4.0% |
Interpretation: The data strongly suggest that Compound X induces apoptosis in HCT116 cells. The significant accumulation of cells in the G2/M phase indicates that the compound's mechanism may involve disruption of microtubule formation or induction of DNA damage, consistent with known mechanisms of benzamide and sulfonamide derivatives.[11]
References
- The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
- Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. Benchchem.
- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Benchchem.
- Synthesis, anticancer and radiosensitizing evaluation of some novel sulfonamide derivatives. European Journal of Medicinal Chemistry.
- Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy.
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
- The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.
- Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Beni-Suef University Journal of Basic and Applied Sciences.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.
- Screening Anticancer Drugs with NCI Lines. Cytion.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Application Notes and Protocols: Characterization of N-(4-chlorophenyl)sulfonylbenzamide as a β-Catenin Inhibitor
Introduction: Targeting the Wnt/β-Catenin Signaling Pathway in Oncology
The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development and adult tissue homeostasis.[1][2][3] Its dysregulation, often leading to the aberrant accumulation of the multifaceted protein β-catenin, is a hallmark of numerous human cancers, including colorectal, pancreatic, and gastric cancers.[2][4] In a quiescent state, a cytoplasmic "destruction complex" comprising Adenomatous Polyposis Coli (APC), Axin, Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.[2][3] Upon Wnt ligand binding to its receptors, this destruction complex is inactivated, leading to β-catenin stabilization, nuclear translocation, and subsequent binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This interaction drives the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation and survival.[5][6][7]
The critical role of the β-catenin/TCF interaction in oncogenesis makes it an attractive target for therapeutic intervention.[3][6] Small molecule inhibitors that disrupt this protein-protein interaction (PPI) are being actively investigated as potential anticancer agents.[3][5] This document provides a detailed experimental framework for the characterization of N-(4-chlorophenyl)sulfonylbenzamide, a compound with a sulfonamide scaffold, as a putative β-catenin inhibitor.
Compound of Interest: N-(4-chlorophenyl)sulfonylbenzamide
N-(4-chlorophenyl)sulfonylbenzamide belongs to the sulfonamide class of compounds, which have been explored for a wide range of therapeutic activities.[8][9] The structural motif of a substituted phenylsulfonyl group is present in various reported inhibitors of protein-protein interactions. While specific data on N-(4-chlorophenyl)sulfonylbenzamide as a β-catenin inhibitor is emerging, related structures such as N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide have shown potent inhibitory activity against β-catenin.[10] The protocols outlined herein provide a comprehensive strategy to elucidate the mechanism of action and therapeutic potential of N-(4-chlorophenyl)sulfonylbenzamide.
Chemical Structure:
Caption: A tiered experimental workflow for the characterization of a β-catenin inhibitor.
Protocol 1: Dual-Luciferase Reporter Assay (TOP/FOP Flash)
Principle: This assay quantitatively measures the transcriptional activity of the β-catenin/TCF complex. Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF binding sites (TOP Flash) or mutated binding sites (FOP Flash) as a negative control, and a Renilla luciferase plasmid for normalization. A reduction in the TOP/FOP Flash ratio indicates inhibition of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Mirus TransIT-LT1 Transfection Reagent
-
TOP Flash and FOP Flash reporter plasmids
-
Renilla luciferase plasmid (pRL-TK)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
N-(4-chlorophenyl)sulfonylbenzamide (test compound)
-
Positive control inhibitor (e.g., ICG-001)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection:
-
Prepare a DNA master mix containing TOP Flash (or FOP Flash) and pRL-TK plasmids at a 10:1 ratio.
-
Dilute the DNA mix and TransIT-LT1 reagent in Opti-MEM® I Reduced Serum Medium according to the manufacturer's protocol.
-
Incubate for 20 minutes at room temperature to allow complex formation.
-
Add the transfection complex to the cells.
-
-
Wnt Pathway Activation: After 6 hours of transfection, replace the medium with fresh medium containing Wnt3a conditioned media or 20 mM LiCl to activate the Wnt pathway.
-
Compound Treatment: Add varying concentrations of N-(4-chlorophenyl)sulfonylbenzamide to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the kit.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the TOP/FOP Flash ratio for each well by dividing the firefly luciferase activity by the Renilla luciferase activity.
-
Normalize the data to the vehicle control.
-
Plot the normalized TOP/FOP Flash ratio against the compound concentration to determine the IC50 value.
-
Expected Outcome: A dose-dependent decrease in the TOP/FOP Flash ratio in the presence of an active inhibitor.
Protocol 2: Cell Viability Assay
Principle: To assess the anti-proliferative effects of N-(4-chlorophenyl)sulfonylbenzamide on cancer cell lines with aberrant Wnt/β-catenin signaling (e.g., HCT116, SW480). [11] Materials:
-
HCT116 or SW480 colorectal cancer cells
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue™ reagent
-
N-(4-chlorophenyl)sulfonylbenzamide
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-(4-chlorophenyl)sulfonylbenzamide for 72 hours. [11]Include a vehicle control.
-
Viability Assessment (MTT):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Example Data Table:
| Compound Concentration (µM) | % Cell Viability (HCT116) | % Cell Viability (SW480) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98.2 ± 3.1 | 99.1 ± 2.5 |
| 1 | 85.7 ± 4.5 | 88.3 ± 3.9 |
| 10 | 52.1 ± 5.2 | 55.6 ± 4.8 |
| 50 | 15.3 ± 2.8 | 18.9 ± 3.1 |
| 100 | 5.6 ± 1.9 | 7.2 ± 2.2 |
Protocol 3: Western Blot Analysis
Principle: To determine the effect of N-(4-chlorophenyl)sulfonylbenzamide on the protein levels of β-catenin and its downstream targets, c-Myc and Cyclin D1. A decrease in the levels of these target proteins would support the inhibitory action of the compound. [5] Materials:
-
HCT116 or SW480 cells
-
N-(4-chlorophenyl)sulfonylbenzamide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies: anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for 24-48 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: Co-Immunoprecipitation (Co-IP)
Principle: To investigate whether N-(4-chlorophenyl)sulfonylbenzamide directly disrupts the interaction between β-catenin and TCF4. A reduced amount of TCF4 co-immunoprecipitated with β-catenin in the presence of the compound indicates inhibition of their interaction.
Materials:
-
HCT116 or SW480 cells
-
N-(4-chlorophenyl)sulfonylbenzamide
-
Co-IP lysis buffer (non-denaturing)
-
Anti-β-catenin antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-TCF4 antibody for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for the desired time. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-β-catenin antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-TCF4 antibody.
-
Also, probe for β-catenin to confirm successful immunoprecipitation.
-
Mechanism of Action Visualization
Caption: The Wnt/β-catenin signaling pathway and the putative inhibitory mechanism of N-(4-chlorophenyl)sulfonylbenzamide.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of N-(4-chlorophenyl)sulfonylbenzamide as a β-catenin inhibitor. Positive results from these assays, including potent inhibition in the luciferase reporter assay, dose-dependent anti-proliferative activity in relevant cancer cell lines, and confirmation of on-target effects through Western blotting and Co-IP, would strongly support its further development. Subsequent studies could involve pharmacokinetic and pharmacodynamic profiling, as well as efficacy studies in xenograft animal models to translate these in vitro findings into a potential therapeutic context.
References
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RSC Publishing. (2024, December 2). Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Publishing. Retrieved from [Link]
-
PMC. (2017, May 5). Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Wnt/β-catenin Signaling Inhibitors. PubMed. Retrieved from [Link]
-
bioRxiv. (2021, October 15). Discovery of small molecule inhibitors of the PTK7/β-catenin inter-action targeting the Wnt signaling pathway in colorectal cancer. bioRxiv. Retrieved from [Link]
-
NIH. (n.d.). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. NIH. Retrieved from [Link]
-
PMC. (n.d.). Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale. PMC. Retrieved from [Link]
-
ACS Publications. (2022, May 17). Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2024, November 28). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. Retrieved from [Link]
-
ResearchGate. (2021, August). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
PMC. (2025, November 6). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. PMC. Retrieved from [Link]
-
ResearchGate. (2020, June). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from [Link]
-
Sarcouncil Journal of Biomedical Sciences. (2026, January 21). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil Journal of Biomedical Sciences. Retrieved from [Link]
-
NIH. (n.d.). N-(4-chlorophenyl)sulfonylbenzamide. PubChem. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Journal of Synthetic Chemistry. Retrieved from [Link]
-
MDPI. (2022, November 10). Emerging Direct Targeting β-Catenin Agents. MDPI. Retrieved from [Link]
-
European Journal of Chemistry. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2025, March 11). What are the therapeutic applications for CTNNB1 inhibitors?. Patsnap Synapse. Retrieved from [Link]
-
MDPI. (2018, May 20). Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer. MDPI. Retrieved from [Link]
-
PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Retrieved from [Link]
-
PubMed. (2020, December 3). Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC. PubMed. Retrieved from [Link]
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Application Note: Quantitative Analysis of N-(4-chlorophenyl)sulfonylbenzamide using Validated Chromatographic Methods
Abstract
This document provides detailed, validated analytical protocols for the precise and accurate quantification of N-(4-chlorophenyl)sulfonylbenzamide, a compound of interest in pharmaceutical and chemical research. A primary reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method is presented as a robust technique for routine quantification. Additionally, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is described for confirmatory analysis and trace-level quantification. All methodologies are supported by comprehensive validation data, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable analytical methods for this compound.
Introduction and Physicochemical Properties
N-(4-chlorophenyl)sulfonylbenzamide is an aromatic sulfonamide.[5][6] The general structure of sulfonamides consists of a sulfonyl group connected to an amine and an aniline group.[7] Accurate quantification of this and similar compounds is critical for pharmacokinetic studies, formulation development, quality control, and impurity profiling. The methods detailed herein are designed to be robust, reliable, and fit for these intended purposes.[3]
Physicochemical Properties: The analytical strategy is informed by the compound's inherent properties. As an aromatic sulfonamide, N-(4-chlorophenyl)sulfonylbenzamide is expected to be a weakly acidic, moderately non-polar small molecule.[8]
-
Solubility: Soluble in organic solvents like acetonitrile, methanol, and DMSO; sparingly soluble in water.[9] This dictates the choice of diluents for standards and samples.
-
UV Absorbance: The presence of two phenyl rings suggests strong ultraviolet (UV) absorbance, making HPLC-UV a suitable primary analytical technique. A wavelength of approximately 265-270 nm is a logical starting point for detection.[10][11]
-
Ionization: The sulfonamide group allows for efficient ionization, making the compound amenable to mass spectrometry (MS) detection, particularly in positive ion mode.[12]
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for the routine assay and quantification of N-(4-chlorophenyl)sulfonylbenzamide in a variety of sample matrices. The principle relies on the separation of the analyte from potential impurities on a non-polar stationary phase with a polar mobile phase.
Rationale for Method Design
-
Column Choice: A C18 stationary phase is selected due to its excellent retention and separation capabilities for moderately non-polar, aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water is a standard choice for reversed-phase chromatography.[10] The addition of a small percentage of formic acid (0.1%) serves to protonate the analyte, ensuring a consistent charge state and leading to sharper, more symmetrical peaks.
-
Detection: UV detection is chosen for its robustness and the compound's strong chromophoric properties. A wavelength of 270 nm was found to provide optimal sensitivity.[10]
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
YMC-Triart C8 (250x4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[11]
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | YMC-Triart C8 (250x4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution (see Table 1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Preparation of Standards and Samples:
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of N-(4-chlorophenyl)sulfonylbenzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in a suitable solvent. Dilute with the diluent to bring the expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[9]
Method Validation Summary (ICH Q2(R1))
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following is a summary of example validation results.
Specificity: Specificity was demonstrated by analyzing a blank matrix, the analyte standard, and a spiked matrix. The analyte peak was well-resolved from matrix components and potential degradants, with no significant interference at the analyte's retention time.
Linearity: The linearity was assessed over the concentration range of 1-100 µg/mL.
Table 2: Example Linearity Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Regression Equation | y = 45872x + 1250 | - |
Accuracy (Recovery): Accuracy was determined by analyzing a blank matrix spiked with the analyte at three concentration levels (n=3 at each level).
Table 3: Example Accuracy and Precision Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) (Repeatability) |
|---|---|---|---|
| Low | 5 | 99.2 | 1.1 |
| Mid | 25 | 101.5 | 0.8 |
| High | 75 | 100.8 | 0.5 |
| Acceptance Criteria | | 98.0 - 102.0% | ≤ 2.0% |
Precision:
-
Repeatability (Intra-day precision): Assessed from the accuracy study (see Table 3).
-
Intermediate Precision (Inter-day precision): Assessed by a different analyst on a different day, yielding RSDs < 2.0% across all levels.
Limits of Detection (LOD) and Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 4: Example Sensitivity Data
| Parameter | Result |
|---|---|
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Confirmatory Method: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[14]
Rationale for Method Design
-
Ionization: Electrospray ionization (ESI) in positive mode is chosen for its efficiency in ionizing sulfonamides.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition, minimizing matrix interference.[12] The transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion is monitored. For many sulfonamides, a common fragment corresponds to the cleavage of the S-N bond, often yielding a fragment at m/z 156.[12]
Experimental Protocol: LC-MS/MS
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic conditions are similar to the HPLC-UV method but may be optimized for faster run times.
Mass Spectrometer Settings (Example):
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Drying Gas Temperature | 350 °C |
| MRM Transition (Quantifier) | To be determined experimentally |
| MRM Transition (Qualifier) | To be determined experimentally |
| Collision Energy (CE) | To be optimized for each transition |
Sample and Standard Preparation: Sample preparation often requires more rigorous cleanup to minimize matrix effects. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[15][16] For this protocol, a simple "dilute and shoot" approach after protein precipitation (for biological samples) or filtration is described.
-
Protein Precipitation (if applicable): To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge.
-
Dilution: Transfer the supernatant and dilute as needed with the initial mobile phase.
Validation Summary
The LC-MS/MS method would be validated for the same parameters as the HPLC-UV method, but with much lower concentration ranges (e.g., ng/mL levels) and the inclusion of matrix effect assessment.[17]
Visualized Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for quantification by LC-MS/MS.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Cormier, P. (2011). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]
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Organomation. HPLC Sample Preparation. [Link]
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Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]
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Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
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Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
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Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
-
U.S. Department of Agriculture. (2011). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
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Christophoridis, C., et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
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Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]
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Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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Perlovich, G.L., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC. [Link]
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van der Westhuizen, J.H. (2021). Do Sulfonamides Interact with Aromatic Rings?. University of Johannesburg. [Link]
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Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. [Link]
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Uddin, N., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
U.S. Department of Agriculture. (2013). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]
-
Agilent Technologies. (2012). Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. [Link]
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Zhao, L., & Stevens, J. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. [Link]
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KILIC, M., & Sarica, D. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
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Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. [Link]
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U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. [Link]
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Al-khafaji, H. A. A. (2018). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. [Link]
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Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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Application Note: A Validated Strategy for In-Process Monitoring of N-(4-chlorophenyl)sulfonylbenzamide Synthesis using TLC and HPLC
Abstract
This application note provides a comprehensive guide with detailed protocols for monitoring the synthesis of N-(4-chlorophenyl)sulfonylbenzamide, a representative sulfonamide compound. We present a dual-pronged approach utilizing both Thin-Layer Chromatography (TLC) for rapid, qualitative reaction scouting and a fully validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for precise, quantitative analysis. The methodologies are designed to be robust and reliable, ensuring trustworthy data for reaction optimization, endpoint determination, and purity assessment. This document is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science.[1] The synthesis of N-aryl sulfonylbenzamides, such as N-(4-chlorophenyl)sulfonylbenzamide, typically involves the reaction of a benzamide or an amine with a sulfonyl chloride in the presence of a base.[2] Effective in-process control is critical to ensure high yield, minimize byproduct formation (e.g., hydrolysis of the sulfonyl chloride, di-sulfonylation), and determine the precise reaction endpoint.[3]
Chromatographic techniques are indispensable for real-time monitoring of these reactions.[3][4] Thin-Layer Chromatography (TLC) offers a rapid, cost-effective tool for qualitative assessment, allowing chemists to quickly visualize the consumption of starting materials and the formation of the product.[3][5] For quantitative insights, High-Performance Liquid Chromatography (HPLC) is the gold standard, providing superior resolution, sensitivity, and precision.[6][7]
This guide provides validated, step-by-step protocols for both TLC and HPLC, explaining the scientific rationale behind the chosen parameters to empower researchers to adapt these methods to similar chemical systems.
Part I: Thin-Layer Chromatography (TLC) for Rapid Reaction Scouting
Principle of Separation
TLC is a form of normal-phase chromatography where the stationary phase (silica gel) is polar, and the mobile phase is less polar. Separation is based on the differential partitioning of the reaction components. The non-polar product, N-(4-chlorophenyl)sulfonylbenzamide, will have a weaker affinity for the polar silica plate compared to the more polar starting materials (e.g., benzamide), and will thus travel further up the plate, resulting in a higher Retention Factor (Rf).
Experimental Protocol
Materials:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
TLC Tank/Developing Chamber.
-
Spotting Capillaries.
-
Mobile Phase Solvents: Ethyl Acetate (EtOAc), Hexanes (or Heptane), Dichloromethane (DCM).
-
Visualization Reagent: UV lamp (254 nm), Potassium Permanganate (KMnO4) stain.
Procedure:
-
Chamber Saturation: Line the TLC chamber with filter paper and add the chosen mobile phase to a depth of ~0.5 cm. Close the lid and allow the atmosphere to saturate for at least 15 minutes. This ensures reproducible Rf values.
-
Sample Preparation: At desired time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial.
-
Spotting: Using a capillary tube, carefully spot the diluted reaction mixture onto the TLC plate's baseline (a faint pencil line ~1 cm from the bottom). Also spot reference standards of the starting materials and, if available, the pure product. Keep spots small and distinct.
-
Development: Place the spotted plate into the saturated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent front to ascend until it is ~1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots. Circle the spots with a pencil.
-
For compounds that are not UV-active or for enhanced visualization, dip the plate in a potassium permanganate stain. The product and starting materials will appear as yellow/brown spots on a purple background.
-
Mobile Phase Development & Interpretation
The key to effective TLC monitoring is selecting a mobile phase that provides good separation between the starting materials and the product. The goal is to achieve an Rf value for the product of approximately 0.3-0.5.
| Mobile Phase System (v/v) | Typical Rf (Product) | Observations & Rationale |
| 20% Ethyl Acetate / 80% Hexanes | ~0.35 | Recommended Starting Point. This system provides a good polarity balance. The less polar solvent (Hexanes) drives the separation, while the more polar solvent (EtOAc) moves the components up the plate. |
| 30% Ethyl Acetate / 70% Hexanes | ~0.50 | Use if the product Rf is too low in the 20% system. Increasing the polar component will increase the Rf of all spots. |
| 30% Dichloromethane / 70% Hexanes | ~0.30 | DCM is a solvent of intermediate polarity. This can be a good alternative if EtOAc/Hexanes systems provide poor resolution. |
Interpreting the Chromatogram:
-
Time = 0: A strong spot corresponding to the starting material(s) will be visible.
-
During Reaction: The intensity of the starting material spot(s) will decrease, while a new, less polar spot (higher Rf) corresponding to the product will appear and intensify.
-
Reaction Completion: The starting material spot(s) should be completely gone, or only a trace amount should be visible.
Part II: RP-HPLC for Quantitative Reaction Analysis
Principle of Separation
Reversed-Phase HPLC is the most common mode of liquid chromatography.[6] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. In this system, the more non-polar analyte (the product) will be retained longer on the column than the more polar starting materials. Elution strength is increased by increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase.
Workflow for HPLC Monitoring
Caption: High-level workflow for quantitative reaction monitoring using HPLC.
Validated HPLC Method Protocol
This method has been developed and validated following principles outlined in the ICH Q2(R1) guidelines, which provide a framework for ensuring an analytical procedure is suitable for its intended purpose.[8][9][10][11]
| Parameter | Recommended Condition | Rationale / Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic sulfonamide structure. A 250 mm length ensures sufficient resolution.[6][12] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Phosphoric acid is used to control the pH (~2.5), which ensures the analytes are in a non-ionized state, leading to sharp, symmetrical peaks and reproducible retention times.[7][12] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. |
| Elution Mode | Isocratic | An isocratic method is simpler, more robust, and faster for in-process monitoring once conditions are optimized. |
| Composition | 65% A : 35% B (v/v) | This composition provides a good balance, eluting the starting materials early while retaining the product sufficiently for good resolution. (Adjust as needed based on your specific starting materials). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.[6] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility.[7] |
| Detection (UV) | 265 nm | Sulfonamides and aromatic compounds typically exhibit strong UV absorbance in the 250-280 nm range. 265 nm offers good sensitivity for both reactants and products.[6][13] |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading and peak distortion.[6] |
| Run Time | ~15 minutes | Sufficient to elute the product and any common, less polar impurities. |
Expected Elution Order: Benzamide (or other polar starting material) → 4-chlorophenylsulfonyl chloride (may hydrolyze) → N-(4-chlorophenyl)sulfonylbenzamide (Product) .
System Suitability and Validation
Before analyzing samples, the system's suitability must be confirmed. This is a core tenet of a self-validating system.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution containing both the key starting material and the final product.
-
Make five replicate injections of this standard solution.
-
Calculate the following parameters for the product peak:
-
Tailing Factor (T): Should be ≤ 2.0. This ensures peak symmetry.
-
Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%. This confirms system precision.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%. This confirms injector and detector precision.
-
If the system fails suitability, troubleshoot potential issues (e.g., leaks, air bubbles, column degradation) before proceeding.
Quantitative Analysis Logic
Caption: Logic diagram for determining reaction completion via HPLC peak area analysis.
Conclusion
The combined use of TLC for rapid qualitative checks and a validated RP-HPLC method for precise quantitative analysis provides a robust and reliable strategy for monitoring the synthesis of N-(4-chlorophenyl)sulfonylbenzamide. TLC allows for efficient reaction scouting with minimal resource expenditure, while the HPLC method delivers the high-quality, trustworthy data necessary for process optimization, endpoint determination, and quality assessment. These protocols, grounded in established chromatographic principles and validation guidelines, serve as a valuable resource for scientists engaged in synthetic and pharmaceutical chemistry.
References
- Vertex AI Search Result. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- SciSpace. (2020, November 23). A Review on Revision of ICH Q2 (R1) and New ICH Q14 Guidance.
-
ICH. (n.d.). Quality Guidelines. Retrieved February 18, 2026, from [Link]
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PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved February 18, 2026, from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved February 18, 2026, from [Link]
-
MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved February 18, 2026, from [Link]
-
CABI Digital Library. (2014, February 26). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved February 18, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 18, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. Retrieved February 18, 2026, from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. Retrieved February 18, 2026, from [Link]
-
PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved February 18, 2026, from [Link]
-
PMC. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved February 18, 2026, from [Link]
-
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved February 18, 2026, from [Link]
-
Letters in Applied NanoBioScience. (2023, February 25). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved February 18, 2026, from [Link]
-
PMC. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Hydro-organic and micellar-organic reversed-phase liquid chromatographic procedures for the evaluation of sulphonamides in pharmaceuticals. Retrieved February 18, 2026, from [Link]
-
PMC. (2025, November 6). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Retrieved February 18, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved February 18, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 18, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2007, September 25). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Retrieved February 18, 2026, from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved February 18, 2026, from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2022, March). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved February 18, 2026, from [Link]
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Application Notes and Protocols for In Vitro Experimental Design Using N-(4-chlorophenyl)sulfonylbenzamide
Introduction: Unraveling the Therapeutic Potential of N-(4-chlorophenyl)sulfonylbenzamide
N-(4-chlorophenyl)sulfonylbenzamide belongs to the sulfonamide class of compounds, a versatile scaffold that has given rise to a wide array of therapeutic agents with antibacterial, diuretic, and hypoglycemic properties.[1][2] In recent years, structurally novel sulfonamide derivatives have garnered significant attention for their potent in vitro and in vivo antitumor activities.[1][2] The mechanisms underlying their anticancer effects are diverse and include the inhibition of carbonic anhydrases, disruption of microtubule assembly, induction of cell cycle arrest, and modulation of key signaling pathways involved in angiogenesis and cell proliferation.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in investigating the in vitro biological activities of N-(4-chlorophenyl)sulfonylbenzamide. We provide a structured, multi-faceted experimental approach, beginning with foundational cellular assays and progressing to more specific, mechanism-of-action studies. Each protocol is designed to be a self-validating system, with clear explanations of the scientific principles and expected outcomes.
Compound Information
| Compound Name | N-(4-chlorophenyl)sulfonylbenzamide |
| Molecular Formula | C13H10ClNO3S |
| Molecular Weight | 295.74 g/mol |
| CAS Number | 22535-77-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water. |
Note: It is crucial to determine the optimal solvent and concentration for your specific cell culture system to avoid solvent-induced toxicity. A vehicle control should be included in all experiments.
I. Foundational Cellular Assays: Assessing Global Effects on Cancer Cells
The initial phase of in vitro evaluation focuses on understanding the broad impact of N-(4-chlorophenyl)sulfonylbenzamide on cancer cell lines. These assays provide essential data on the compound's cytotoxicity, its effect on cell cycle progression, and its ability to induce programmed cell death.
A. Cell Viability and Cytotoxicity Assessment using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3] The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This assay is a robust and high-throughput method to determine the cytotoxic or cytostatic effects of a compound.
Experimental Workflow:
Caption: Workflow of the MTT assay for cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-(4-chlorophenyl)sulfonylbenzamide in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
B. Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[5]
Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V-FITC.
Detailed Protocol:
-
Cell Treatment: Treat cells with N-(4-chlorophenyl)sulfonylbenzamide at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
II. Mechanistic Assays: Elucidating the Molecular Targets
Based on the foundational assay results and the known activities of the sulfonamide class of compounds, the following mechanistic assays can be employed to identify the specific molecular targets of N-(4-chlorophenyl)sulfonylbenzamide.
A. Carbonic Anhydrase Inhibition Assay
Scientific Rationale: Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, are key players in maintaining pH homeostasis in cancer cells, promoting survival and proliferation in the acidic tumor microenvironment. [5]Many sulfonamide derivatives are potent inhibitors of CAs. [5]A stopped-flow CO2 hydration assay is a gold-standard method to measure CA activity and its inhibition.
Signaling Pathway:
Caption: Inhibition of Carbonic Anhydrase IX by N-(4-chlorophenyl)sulfonylbenzamide.
Detailed Protocol (Stopped-Flow CO2 Hydration Assay):
-
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to carbonic acid, which then dissociates, causing a change in pH that is monitored by a pH indicator.
-
Reagents: Purified recombinant human CA IX, CO2-saturated water, buffer, pH indicator, and N-(4-chlorophenyl)sulfonylbenzamide.
-
Procedure: a. One syringe of the stopped-flow instrument is loaded with CO2-saturated water. b. The second syringe contains the buffer, CA IX enzyme, pH indicator, and the test compound at various concentrations. c. The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 and Ki values.
B. VEGFR-2 Kinase Inhibition Assay
Scientific Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some sulfonamide derivatives have been shown to inhibit VEGFR-2 kinase activity. An in vitro kinase assay can directly measure the inhibitory effect of the compound on VEGFR-2.
Signaling Pathway:
Caption: Inhibition of VEGFR-2 signaling by N-(4-chlorophenyl)sulfonylbenzamide.
Detailed Protocol (In Vitro Kinase Assay):
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain.
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.
-
Procedure: a. The VEGFR-2 enzyme is incubated with varying concentrations of N-(4-chlorophenyl)sulfonylbenzamide in a 96-well plate. b. The kinase reaction is initiated by adding ATP and the substrate. c. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection system (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based assay that measures the remaining ATP). [6][7]4. Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.
III. Summary of Recommended In Vitro Assays and Concentrations
| Assay | Purpose | Recommended Cell Lines | Compound Concentration Range | Endpoint Measurement |
| MTT Assay | Assess cytotoxicity and cell viability | A panel of cancer cell lines (e.g., breast, lung, colon) | 0.01 - 100 µM | Absorbance at 570 nm (IC50) |
| Cell Cycle Analysis | Determine effects on cell cycle progression | Selected sensitive cell line(s) | IC50 and 2x IC50 | DNA content (Flow Cytometry) |
| Annexin V-FITC Assay | Quantify apoptosis induction | Selected sensitive cell line(s) | IC50 | Percentage of apoptotic cells (Flow Cytometry) |
| CA IX Inhibition | Measure direct inhibition of carbonic anhydrase IX | N/A (recombinant enzyme) | 0.1 nM - 10 µM | Rate of CO2 hydration (Stopped-Flow) |
| VEGFR-2 Kinase Assay | Measure direct inhibition of VEGFR-2 kinase | N/A (recombinant enzyme) | 0.1 nM - 10 µM | Substrate phosphorylation (IC50) |
IV. Concluding Remarks
The experimental framework outlined in these application notes provides a robust starting point for the in vitro characterization of N-(4-chlorophenyl)sulfonylbenzamide. By systematically progressing from broad cellular effects to specific molecular targets, researchers can build a comprehensive profile of the compound's anticancer activity. The data generated from these assays will be instrumental in guiding further preclinical development, including in vivo efficacy studies and pharmacokinetic/pharmacodynamic assessments. As with any scientific investigation, meticulous execution of these protocols, including appropriate controls and statistical analysis, is paramount for generating reliable and reproducible results.
References
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new and effective target for cancer therapy. Future Oncology, 10(1), 83-91.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Casini, A., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 3(1), 55-75. [Link]
- Scozzafava, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
Sources
Probing Molecular Interactions: A Guide to Docking N-(4-chlorophenyl)sulfonylbenzamide with Carbonic Anhydrase II
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of molecular docking to study the interactions between N-(4-chlorophenyl)sulfonylbenzamide and a representative protein target, Human Carbonic Anhydrase II (hCA II). While direct docking studies for this specific benzamide are not extensively published, its structural motif firmly places it within the sulfonamide class of compounds, renowned for their potent inhibition of carbonic anhydrases. This guide will, therefore, use hCA II as a validated model system to present a robust and reproducible docking protocol, applicable to N-(4-chlorophenyl)sulfonylbenzamide and its derivatives.
Introduction: The Significance of Sulfonamides and Carbonic Anhydrase
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, diuretic, anticonvulsant, and anticancer properties[1]. A primary and well-studied target of many aromatic sulfonamides is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs)[2][3]. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, ion transport, and various physiological and pathological processes[2][4].
Human Carbonic Anhydrase II (hCA II) is a ubiquitous and highly active isoform, making it a key target for therapeutic intervention in diseases like glaucoma, epilepsy, and certain types of cancer[5][6]. The inhibition of hCA II by sulfonamides is a classic example of structure-based drug design, with a well-defined mechanism of action. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion, thus blocking the enzyme's catalytic activity[1][4][7].
N-(4-chlorophenyl)sulfonylbenzamide, belonging to the diaryl sulfonamide class, possesses the key pharmacophoric features for CA inhibition. Understanding its potential binding mode and affinity through in silico molecular docking can provide valuable insights for its further development as a therapeutic agent.
Foundational Concepts: The "Why" Behind the "How"
A successful molecular docking study is more than a computational exercise; it's a hypothesis-generating tool grounded in biochemical principles. The choices made during the protocol are dictated by the need to simulate a biochemically relevant interaction.
The Central Role of the Zinc Ion: The active site of hCA II contains a Zn²⁺ ion coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion[2][8][9]. This zinc ion polarizes the bound water, lowering its pKa and facilitating the nucleophilic attack on carbon dioxide[4][10]. For sulfonamide inhibitors, this zinc ion is the primary anchor point. Therefore, any docking protocol must accurately represent the coordination geometry and charge of this metal center.
Protocol Validation is Non-Negotiable: Computational models are approximations of reality. To lend credence to the predicted binding pose of a novel ligand like N-(4-chlorophenyl)sulfonylbenzamide, the docking protocol must first be validated. This is typically achieved by "redocking" a known ligand from a crystal structure back into the active site. A successful validation, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), demonstrates that the chosen docking parameters can reproduce a known binding mode[11].
Experimental Protocol: Molecular Docking of N-(4-chlorophenyl)sulfonylbenzamide against hCA II
This protocol outlines a generalized yet detailed workflow applicable to common molecular docking software such as AutoDock Vina, Glide, or GOLD.
Required Materials
-
Software: Molecular graphics viewer (e.g., PyMOL, Chimera), molecular docking software (e.g., AutoDock Tools, Schrödinger Maestro), and data analysis software.
-
Input Files:
-
Protein structure: A high-resolution crystal structure of hCA II with a co-crystallized sulfonamide inhibitor (e.g., PDB ID: 3HS4, complexed with acetazolamide)[12].
-
Ligand structure: A 3D structure of N-(4-chlorophenyl)sulfonylbenzamide in a suitable format (e.g., SDF, Mol2). This can be generated using chemical drawing software like ChemDraw and energy minimized.
-
Step-by-Step Methodology
Part 1: Protein Preparation
-
Obtain and Clean the Protein Structure: Download the PDB file (e.g., 3HS4) from the RCSB Protein Data Bank[12].
-
Remove Unnecessary Molecules: Delete all water molecules, co-solvents (like glycerol), and any non-essential ions from the PDB file. The co-crystallized ligand (acetazolamide in the case of 3HS4) should be saved as a separate file for the validation step and then deleted from the protein file.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. The protonation states of key residues, particularly the active site histidines, should be carefully considered. For hCA II, His94, His96, and His119 are coordinated to the zinc and should be modeled accordingly.
-
Assign Charges: Assign appropriate partial charges to all atoms in the protein. Standard force fields like AMBER or CHARMM are commonly used. The zinc ion should be assigned a +2 charge.
Part 2: Ligand Preparation
-
Generate a 3D Structure: Draw the 2D structure of N-(4-chlorophenyl)sulfonylbenzamide and convert it to a 3D structure.
-
Energy Minimization: Perform a geometry optimization (energy minimization) of the ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.
-
Assign Charges and Define Torsion Angles: Assign partial charges to the ligand atoms and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand within the active site.
Part 3: Docking Protocol Validation (Redocking)
-
Define the Binding Site (Grid Generation): Define a docking grid box that encompasses the entire active site of hCA II. This is typically centered on the co-crystallized ligand's position. The size of the grid should be sufficient to allow the ligand to move and rotate freely.
-
Redock the Co-crystallized Ligand: Dock the extracted co-crystallized inhibitor (e.g., acetazolamide) back into the prepared protein structure using the defined grid and docking parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor with its original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
Part 4: Docking of N-(4-chlorophenyl)sulfonylbenzamide
-
Execute the Docking Run: Using the validated protocol, dock the prepared N-(4-chlorophenyl)sulfonylbenzamide into the active site of hCA II.
-
Analyze the Results:
-
Binding Energy/Score: Examine the docking scores or estimated binding energies of the top-ranked poses. More negative values generally indicate a more favorable binding affinity.
-
Binding Pose and Interactions: Visualize the top-ranked poses in the molecular graphics viewer. Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion. Key interactions to look for with hCA II include coordination of the sulfonamide group with the zinc ion and hydrogen bonding with residues like Thr199 and Thr200[13].
-
Visualization of Workflows and Interactions
To better illustrate the processes described, the following diagrams are provided.
Caption: Molecular Docking Workflow.
Caption: Key Interactions in the Active Site.
Expected Results and Data Interpretation
The docking results should be analyzed both quantitatively and qualitatively.
Quantitative Analysis: A summary of typical docking scores for known sulfonamide inhibitors against hCA II can provide a baseline for comparison.
| Compound | PDB ID | Docking Score (kcal/mol) - Example | Key Interactions |
| Acetazolamide | 3HS4 | -7.5 to -9.0 | Zn²⁺ coordination, H-bonds with Thr199 |
| N-(4-chlorophenyl)sulfonylbenzamide | N/A | Predicted | Expected: Zn²⁺ coordination, H-bonds, hydrophobic interactions |
Note: The example docking score range is illustrative and will vary depending on the software and parameters used.
Qualitative Analysis: The primary interaction to confirm is the coordination between one of the sulfonamide oxygen atoms or the nitrogen and the zinc ion at the core of the active site[7]. Additionally, look for hydrogen bonds between the sulfonamide group and the side chain of Thr199[13]. The phenyl rings of N-(4-chlorophenyl)sulfonylbenzamide can form hydrophobic interactions with residues lining the active site cavity, such as Val121, Val143, Leu198, and Trp209[2][6]. The 4-chloro substituent may occupy a specific sub-pocket, potentially enhancing binding affinity.
Conclusion and Future Directions
Molecular docking provides a powerful, cost-effective method to predict the binding mode of N-(4-chlorophenyl)sulfonylbenzamide within the hCA II active site. By following a validated protocol, researchers can generate credible structural hypotheses about the protein-ligand interactions that drive binding affinity. These in silico findings are invaluable for guiding the rational design of more potent and selective inhibitors. However, it is imperative to remember that docking results are predictive. The hypotheses generated from these studies must be validated through experimental techniques such as enzyme inhibition assays and X-ray crystallography to confirm the computational predictions.
References
-
Carbonic anhydrase. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Menchise, V., Di Fiore, A., & De Simone, G. (2006). Crystal structure of the human carbonic anhydrase II in complex with the 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide inhibitor. RCSB PDB. [Link]
-
Behnke, C.A., et al. (2010). Human carbonic anhydrase II with a sulfonamide inhibitor. RCSB PDB. [Link]
-
AK Lectures. (n.d.). Carbonic Anhydrase. [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]
-
Sippel, K.H., et al. (2009). Human carbonic anhydrase II complexed with acetazolamide. RCSB PDB. [Link]
-
Alterio, V., De Simone, G., & Esposito, D. (2020). HUMAN CARBONIC ANHYDRASE II IN COMPLEX WITH A SULFONAMIDE INHIBITOR. RCSB PDB. [Link]
-
Clabbers, M.T.B., et al. (2020). MicroED structure of acetazolamide-bound human carbonic anhydrase II. RCSB PDB. [Link]
-
DiMaggio, S.C., et al. (2015). Human Carbonic anhydrases II in complex with a acetazolamide derivative comprising one hydrophobic and one hydrophilic tail moiety. RCSB PDB. [Link]
-
D'Alonzo, D., et al. (2012). Revisiting Zinc Coordination in Human Carbonic Anhydrase II. Inorganic Chemistry. [Link]
-
Fisher, S.Z., et al. (n.d.). Neutron structure of acetazolamide-bound human carbonic anhydrase II reveal molecular details of drug binding. Yorodumi - PDBj. [Link]
-
Menchise, V., Di Fiore, A., & De Simone, G. (2023). Crystal structure of the human carbonic anhydrase II in complex with the 5-amino-1,3,4-thiadiazole-2-sulfonamide inhibitor. wwPDB. [Link]
-
Tu, C., et al. (2009). Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5. PMC. [Link]
-
D'Alonzo, D., et al. (2012). Revisiting Zinc Coordination in Human Carbonic Anhydrase II. PMC. [Link]
-
Boriack-Sjodin, P.A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]
-
S-k, Tu, et al. (2005). Structural and Kinetic Characterization of Active-Site Histidine as a Proton Shuttle in Catalysis by Human Carbonic Anhydrase II. Biochemistry. [Link]
-
Pinard, M.A., et al. (2012). Structural annotation of human carbonic anhydrases. Taylor & Francis Online. [Link]
-
Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models. (2024). Chemical Communications (RSC Publishing). [Link]
-
Liang, J.Y., & Lipscomb, W.N. (1990). Binding of substrate CO2 to the active site of human carbonic anhydrase II: a molecular dynamics study. PNAS. [Link]
-
Validation of the docking protocol. The carbonic anhydrase protein is... (n.d.). ResearchGate. [Link]
-
Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. (2025). Frontiers. [Link]
-
Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. (2009). ScienceDirect. [Link]
-
Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. (n.d.). PMC. [Link]
-
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). MDPI. [Link]
-
Discovery of Carbonic Anhydrase Inhibitors through Molecular Docking as Novel Anticancer Agents. (2020). Journal of Pharmaceutical Research International. [Link]
-
N-(4-Chlorophenyl)benzenesulfonamide. (n.d.). PubChem. [Link]
-
N-(4-chlorophenyl)sulfonyl-4-(dimethylamino)benzamide. (n.d.). PubChem. [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (n.d.). PMC. [Link]
-
Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. (2022). Semantic Scholar. [Link]
-
Benzimidazole design, synthesis, and docking to build selective carbonic anhydrase VA inhibitors. (2018). PubMed. [Link]
-
3-amino-n-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide. (n.d.). PubChemLite. [Link]
-
N-(4-Chlorophenyl)benzamide. (n.d.). ResearchGate. [Link]
-
Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. (n.d.). PMC. [Link]
-
molbank. (2024). DORAS | DCU Research Repository. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]
Sources
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- 3. Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05003G [pubs.rsc.org]
- 4. ingentaconnect.com [ingentaconnect.com]
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- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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Troubleshooting & Optimization
Assessing the stability of N-(4-chlorophenyl)sulfonylbenzamide in DMSO
Technical Support Center: Stability Assessment of N-(4-chlorophenyl)sulfonylbenzamide in DMSO
Audience: Drug Discovery Researchers, Medicinal Chemists, Analytical Scientists.
Topic: Troubleshooting and stabilizing
Introduction: The Stability Paradox
You are likely observing inconsistent data with N-(4-chlorophenyl)sulfonylbenzamide (Sample ID: N-CPh-SB) stored in DMSO. This molecule belongs to the
While DMSO is the universal solvent for compound libraries, it is not inert. For
Module 1: Diagnostic Workflow
Before altering your synthesis or storage, execute this logic flow to isolate the failure mode.
Figure 1: Decision matrix for isolating stability issues. Blue nodes indicate action steps; Red nodes indicate critical failure points.
Module 2: The Hygroscopicity Hazard (FAQ)
Q: I store my DMSO stocks at -20°C. Why is hydrolysis still occurring?
A: The damage often happens during the "thaw" and "handling" phases, not the "freeze." DMSO is aggressively hygroscopic.[2] A standard 1536-well plate filled with DMSO can absorb >6% water by volume within 1 hour at 40% relative humidity.[2]
The Mechanism of Failure:
Data: Water Absorption vs. Time (Open Vessel at 50% RH)
| Time Exposed | Water Content (% v/v) | Risk Level for |
| 0 min | < 0.1% | Safe |
| 15 min | ~ 1.5% | Moderate (Slow Hydrolysis) |
| 60 min | ~ 6.0% | Critical (Accelerated Degradation) |
| 24 hours | > 30% | Failure (Precipitation likely) |
Protocol: The "Dry-Check" Validation
-
Method: Take a 50 µL aliquot of your stock.
-
Analysis: Run a standard 1H-NMR in
or neat . -
Marker: Look for the water peak (approx. 3.33 ppm in
). -
Threshold: If the water integral suggests >0.5% concentration, the stock integrity is compromised.
Module 3: Chemical Reactivity & Hydrolysis
Q: What specific degradation products should I look for in LC-MS?
A: You must monitor for the cleavage of the
Degradation Pathway:
Mass Spec Watchlist:
-
Parent Molecule (
): N-(4-chlorophenyl)sulfonylbenzamide (MW ~295.7) -
Fragment A (
): 4-chlorobenzenesulfonamide (MW ~191.6) -
Fragment B (
): Benzoic Acid (MW ~122.1)
If you observe peaks corresponding to MW 191 or 122, hydrolysis has occurred.
Figure 2: Hydrolytic cleavage pathway of the N-acylsulfonamide bond in the presence of water.
Module 4: Analytical Artifacts vs. Real Issues
Q: My LC-MS shows degradation, but my biological assay works fine. Why?
A: This discrepancy often points to On-Column Hydrolysis or Thermal Degradation in the instrument source, rather than degradation in the vial.
Troubleshooting Protocol:
-
The Temperature Check:
-acylsulfonamides can be thermally labile.[3] If your LC-MS inlet or source temperature is too high (>300°C), you may be inducing fragmentation during analysis.-
Test: Lower the inlet temperature by 50°C and re-inject. If the "degradation" peaks decrease, it is an artifact.
-
-
The pH Mismatch: If your mobile phase is basic (pH > 8), you may deprotonate the sulfonamide (
~3-5), altering retention times and potentially catalyzing hydrolysis on the column.-
Recommendation: Use an acidic mobile phase (0.1% Formic Acid) to keep the molecule in its neutral protonated state.
-
Module 5: Storage & Handling Protocols
To ensure long-term stability of N-(4-chlorophenyl)sulfonylbenzamide, adhere to these strict handling procedures.
The "Single-Shot" Aliquot System
Avoid repeated freeze-thaw cycles. Every time you open a cold vial in humid air, water condenses inside.
-
Protocol: Dissolve the master stock in anhydrous DMSO. Immediately aliquot into single-use vials (e.g., 20 µL) and freeze at -20°C or -80°C. Thaw a vial only once, use it, and discard the remainder.
Anhydrous DMSO Preparation
Do not trust "new" bottles of DMSO once the seal is broken.
-
Protocol: Add activated 3Å or 4Å molecular sieves (20% m/v) to your DMSO stock bottle. Let it stand for 24 hours before use. This keeps water content <50 ppm.
Inert Atmosphere
-
Protocol: If using automated liquid handlers, ensure the deck is purged with dry nitrogen or argon. If manual, backfill vials with nitrogen before capping.
References
-
Cheng, X., et al. (2003).[3] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. (Establishes water as the primary cause of instability in DMSO, surpassing oxidation).
-
Oldenburg, K., et al. (2005).[4] "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[4] Combinatorial Chemistry & High Throughput Screening. (Quantifies DMSO water absorption rates).
-
N-Acylsulfonamide Properties: (2025). "Structure Property Relationships of N-Acylsulfonamides." National Institutes of Health (NIH). (Provides pKa and physicochemical stability data for this class).
-
PubChem Compound Summary: (2025). "N-(4-Chlorophenyl)benzenesulfonamide."[5][6] (Structural and chemical property verification).
Sources
- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. N-(4-Chlorophenyl)benzenesulfonamide | C12H10ClNO2S | CID 20865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - N-(4-chlorophenyl)-4-methylbenzenesulfonamide (C13H12ClNO2S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis & Purification of N-(4-chlorophenyl)sulfonylbenzamide
Executive Summary: The Chemistry of the Problem
The synthesis of N-(4-chlorophenyl)sulfonylbenzamide typically involves the N-acylation of 4-chlorobenzenesulfonamide with benzoyl chloride. While conceptually simple, this reaction is plagued by two persistent impurity classes that share similar physicochemical properties with the target:
-
Hydrolytic Byproducts: Benzoic acid (from moisture-induced hydrolysis of benzoyl chloride).
-
Unreacted Starting Material: 4-chlorobenzenesulfonamide (due to equilibrium limitations or poor stoichiometry).
This guide provides a self-validating protocol to isolate high-purity material, leveraging the specific
Reaction & Impurity Landscape (Visualization)
The following diagram maps the reaction pathways and the genesis of key impurities. Understanding this flow is critical for "upstream" prevention.
Figure 1: Reaction scheme highlighting the competition between product formation and benzoyl chloride hydrolysis.
Critical Control Points (The "Upstream" Fix)
To minimize downstream purification burden, you must control the reaction environment.
A. Stoichiometry & Reagent Quality
-
The Issue: Benzoyl chloride degrades over time, releasing HCl and forming benzoic acid before you even start.
-
The Fix:
-
Titrate or Distill: If your benzoyl chloride is old, distill it. If not possible, use a slight excess (1.1–1.2 eq) to account for hydrolysis, but do not exceed 1.2 eq, or benzoic acid removal becomes difficult.
-
Dry Solvents: Use anhydrous acetone or dichloromethane (DCM). Moisture is the primary generator of the benzoic acid impurity.
-
B. Base Selection
-
The Recommendation: Use Pyridine (as solvent or equivalent) or
in Acetone . -
Why? These bases scavenge the HCl produced. Pyridine also acts as a nucleophilic catalyst, forming an acyl-pyridinium intermediate that is more reactive toward the sulfonamide than the acid chloride itself, boosting conversion and reducing unreacted starting material.
Purification Protocol: The "Dual-Filter" Strategy
Standard recrystallization often fails to separate the product from benzoic acid because both crystallize in similar conditions. Instead, we utilize a chemical separation based on solubility and acidity.
Step-by-Step Workflow
| Step | Action | Chemical Logic (The "Why") |
| 1. Quench | Pour reaction mix into Ice Water . | Hydrolyzes remaining benzoyl chloride to benzoic acid. Precipitates all organic components (Product, SM, Benzoic Acid). |
| 2. Hot Wash | Filter the solid.[1] Wash cake with Hot Water (60°C) . | Crucial Step: Benzoic acid is moderately soluble in hot water ( |
| 3. Solubilization | Dissolve the washed solid in 10% NaHCO₃ (aq) . | The pH Switch: The Target ( |
| 4. Filtration | Filter the bicarbonate solution. | Removes Starting Material: The solid on the filter is unreacted 4-chlorobenzenesulfonamide. The filtrate contains your Product (as a sodium salt). |
| 5. Acidification | Acidify filtrate with HCl to pH 1-2 . | Reprotonates the N-acyl sulfonamide, causing it to crash out as a pure white solid. |
| 6. Polish | Recrystallize from Ethanol/Water (4:1) . | Removes trace colored impurities and any remaining trapped benzoic acid. |
Troubleshooting Logic (Visualized)
Use this flow to diagnose where your impurity profile is originating.
Figure 2: The "Dual-Filter" purification logic tree.
Frequently Asked Questions (FAQ)
Q1: My product is oiling out during recrystallization. Why?
A: This usually happens if the solvent mixture is too rich in water or if the solution is cooled too rapidly.
-
Fix: Use a "solvent pair" approach. Dissolve the solid in the minimum amount of hot Ethanol (good solvent). Slowly add hot Water (poor solvent) until just cloudy, then add one drop of Ethanol to clear it. Let it cool to room temperature undisturbed before moving to an ice bath.
Q2: Why can't I just wash the crude solid with NaOH?
A: Do not use NaOH. Sodium Hydroxide is a strong base. It will deprotonate both the product (
Q3: The melting point is broad and low (e.g., 120-135°C). What is the main contaminant?
A: A depressed melting point usually indicates Benzoic Acid contamination. The pure N-(4-chlorophenyl)sulfonylbenzamide should melt sharply (typically >145°C, though specific polymorphs vary).
-
Test: Run a TLC (Thin Layer Chromatography). If you see a spot that trails or moves with the solvent front (depending on eluent), it is likely benzoic acid.
-
Remedy: Repeat the "Hot Water Wash" step or recrystallize from Toluene.
Q4: Can I use Benzoyl Chloride in excess to force the reaction to completion?
A: Only with caution. While this reduces unreacted sulfonamide, it drastically increases benzoic acid and potentially creates N,N-dibenzoylated side products . It is better to use a catalyst (DMAP) or a better base (Pyridine) to drive the reaction rather than large excesses of reagent.
References
-
Ammazzalorso, A., et al. (2017).[2] "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design, 90(6), 1094–1105.[2] Link
-
Francisco, K. R., et al. (2021).[2] "Structure property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry, 218, 113399.[2] Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Reddy, et al. (2025).[3] "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances (Review of catalytic methods). Link
Sources
Scaling up the synthesis of N-(4-chlorophenyl)sulfonylbenzamide for preclinical studies
Executive Summary & Chemical Logic
This guide addresses the scale-up synthesis of N-(4-chlorophenyl)sulfonylbenzamide (also known as N-benzoyl-4-chlorobenzenesulfonamide). This molecule belongs to the N-acyl sulfonamide class, a critical pharmacophore often used as a bioisostere for carboxylic acids due to its comparable acidity (pKa ~3.5–4.[1][2]5) and hydrogen-bonding capability.[1][2][3][4][5]
The Core Challenge: While small-scale synthesis often uses coupling agents (EDC/DMAP), these are cost-prohibitive and difficult to purify at the kilogram scale. The most robust route for preclinical scale-up is the direct acylation of 4-chlorobenzenesulfonamide with benzoyl chloride .
The Self-Validating Logic: The purification strategy relies on the distinct pKa properties of the product versus the starting materials.
-
Starting Material (Sulfonamide): pKa ~10 (Weakly acidic).
-
Product (N-Acyl Sulfonamide): pKa ~4.0 (Moderately acidic).
-
Impurity (Benzoic Acid): pKa ~4.2 (Moderately acidic).
By manipulating pH, we can force the product into specific phases, creating a self-validating isolation loop.
Master Protocol: The "Make & Isolate" Workflow
Reaction Scheme
Step-by-Step Protocol (100g Scale)
| Parameter | Specification | Rationale |
| Reagent A | 4-Chlorobenzenesulfonamide (1.0 equiv) | Limiting reagent. |
| Reagent B | Benzoyl Chloride (1.1 equiv) | Slight excess to drive completion; excess hydrolyzes to benzoic acid (removable). |
| Solvent | Acetone or MeCN (10 Vol) | Polar aprotic solvents solubilize the sulfonamide salt. Acetone is preferred for ease of removal. |
| Base | Potassium Carbonate ( | Inorganic bases are preferred over Pyridine/TEA at scale to avoid toxic liquid waste streams. |
| Temperature | Reflux (56°C for Acetone) | Required to overcome the poor nucleophilicity of the sulfonamide nitrogen. |
Execution:
-
Charge 100g of 4-chlorobenzenesulfonamide and 180g of anhydrous
into the reactor. -
Add 1.0 L of Acetone. Stir to create a suspension.
-
Heat to gentle reflux (approx. 55-60°C) for 30 minutes to ensure deprotonation.
-
Add Benzoyl Chloride (81g, 1.1 equiv) dropwise over 60 minutes.
-
Critical Control Point: Exothermic addition. Maintain reflux but avoid violent boiling.
-
-
Stir at reflux for 4–6 hours. Monitor by HPLC/TLC.
-
Quench: Cool to 20°C. Filter off the solid inorganic salts (
, excess ). Rinse the cake with acetone. -
Concentrate: Evaporate the acetone filtrate to near dryness to obtain the crude residue.
Purification: The "Self-Validating" pH Swing
This section details how to separate the product from the two main impurities: unreacted Sulfonamide (SM) and Benzoic Acid (hydrolysis byproduct).
Figure 1: The pH-Swing Purification Logic. The separation relies on the acidity difference between the sulfonamide starting material (pKa ~10) and the N-acyl product (pKa ~4).
Detailed Purification Protocol:
-
Re-dissolve the crude residue in Ethyl Acetate (10 Vol).
-
Acid Wash: Wash with 1M HCl (2 x 3 Vol) to remove any residual inorganic base or amine contaminants.
-
Bicarbonate Extraction (The Filter): Extract the organic layer with Saturated
(3 x 4 Vol).-
Mechanism:[2] The Product (pKa ~4) and Benzoic Acid (pKa ~4.2) will deprotonate and move into the Aqueous Layer .
-
Rejection: The unreacted 4-chlorobenzenesulfonamide (pKa ~10) remains protonated and stays in the Organic Layer .
-
-
Precipitation: Take the combined aqueous bicarbonate layers and slowly acidify with 6M HCl to pH ~1-2.
-
Observation: A thick white precipitate forms (Product + Benzoic Acid).
-
-
Filtration: Filter the solid and wash with water.[6]
-
Final Polish (Removing Benzoic Acid): Recrystallize the wet cake from Ethanol/Water (80:20) .
-
Logic: Benzoic acid is highly soluble in cold ethanol; the N-acyl sulfonamide is less soluble and will crystallize out upon cooling.
-
Troubleshooting & FAQs
Q1: My reaction conversion stalled at 70%. Should I add more Benzoyl Chloride?
A: No. Adding more acid chloride usually leads to difficult purification.
-
Root Cause: Moisture in the solvent consuming the acid chloride, or insufficient base to neutralize the HCl generated, causing the sulfonamide to protonate and lose nucleophilicity.
-
Fix: Ensure the solvent (Acetone/MeCN) is dry (Karl Fischer < 0.1%). Ensure you are using at least 2.5 equivalents of Base. If stalled, filter the salts, resuspend in fresh dry solvent, and add 0.2 eq of fresh Benzoyl Chloride.
Q2: I see a "double-acylation" impurity by LC-MS. What is this?
A: This is the N,N-dibenzoyl species.
-
Root Cause: This occurs if the reaction is too concentrated or if the acid chloride is added too quickly, creating localized hot spots of high concentration.
-
Fix:
-
Dilute the reaction to 15 Volumes.
-
Slow down the addition rate of Benzoyl Chloride.
-
Rescue: The di-acyl impurity is usually unstable to base hydrolysis. Stirring the crude mixture in 1M NaOH for 30 minutes can often hydrolyze the second acyl group back to the desired mono-acyl product without cleaving the sulfonamide bond.
-
Q3: The product is oiling out during the final acidification step.
A: This indicates occluded solvent or impurities (Benzoic Acid) lowering the melting point.
-
Fix: Do not filter the oil. Add a seed crystal if available. If not, extract the oiled-out mixture back into EtOAc, dry over
, concentrate to a solid, and then perform the Ethanol/Water recrystallization.
Q4: Why use Potassium Carbonate instead of Pyridine?
A: For preclinical scale-up (GLP/Tox batches), avoiding Pyridine is preferred due to:
-
Toxicity: Pyridine salts are difficult to remove completely to ppm levels required for tox studies.
-
Workup: Pyridine requires extensive acid washes to remove, which can degrade the N-acyl sulfonamide product (which is susceptible to acid hydrolysis at high temperatures).
is easily removed by simple filtration.
References
-
Acidity of N-acyl sulfonamides
-
General Process Chemistry
- Title: Practical Process Research and Development – A Guide for Organic Chemists (2nd Edition).
- Source: Academic Press (Neal G. Anderson).
- Relevance: Principles of solvent selection and impurity rejection in crystalliz
-
URL:[Link]
- Title: Acylation of Sulfonamides: A Comprehensive Guide.
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- 3. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. thieme.de [thieme.de]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship (SAR) of N-(4-chlorophenyl)sulfonylbenzamide Derivatives
For researchers, medicinal chemists, and drug development professionals, the N-(4-chlorophenyl)sulfonylbenzamide scaffold represents a privileged structure with a wide array of demonstrated biological activities. Understanding the nuanced relationships between its structural modifications and resulting biological functions is paramount for the rational design of novel therapeutic agents. This guide provides an in-depth comparison of N-(4-chlorophenyl)sulfonylbenzamide derivatives, synthesizing data from various studies to elucidate key structure-activity relationships (SAR) across different therapeutic targets, including anticancer, antimicrobial, and enzyme inhibitory activities.
The Core Scaffold: A Foundation for Diverse Biological Activity
The N-(4-chlorophenyl)sulfonylbenzamide core consists of three key components: the 4-chlorophenylsulfonyl group (A) , the central sulfonamide linkage (B) , and the benzamide moiety (C) . The inherent physicochemical properties of this scaffold, including its hydrogen bonding capabilities and lipophilicity, make it a versatile starting point for developing targeted inhibitors. The 4-chloro substitution on the phenylsulfonyl group is a common feature in many biologically active sulfonamides, often contributing to enhanced binding affinity with target proteins.[1][2]
The subsequent sections of this guide will explore how modifications to each part of this core structure influence its biological activity, supported by experimental data from published literature.
Anticancer Activity: Targeting Proliferation and Survival
N-phenylbenzamide and benzenesulfonamide derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[3][4]
Influence of Substituents on the N-phenyl Ring
A study on N-(heterocyclylphenyl)benzenesulfonamides revealed the potent anticancer activity of these derivatives. For instance, the introduction of an imidazole moiety on the N-phenyl ring led to compounds with significant inhibitory activity against colon cancer cell lines.[4]
Table 1: In Vitro Cytotoxicity of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (Compound 25) Against Human Colon Cancer Cell Lines [4]
| Compound | Cell Line | IC50 (µM) |
| 25 | SW480 | 2 |
| 25 | HCT116 | 0.12 |
| 5-FU (Reference) | SW480 | >10 |
| 5-FU (Reference) | HCT116 | 0.4 |
The data clearly indicates that compound 25 , an N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, exhibits superior cytotoxicity against the HCT116 cell line compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU). This highlights the potential of heterocyclic substitutions on the N-phenyl ring for enhancing anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Sulfonamides have a long-standing history as antimicrobial agents. The N-(4-chlorophenyl)sulfonylbenzamide scaffold has been explored for the development of new antibacterial and antifungal compounds.
Structure-Activity Relationship in Antimicrobial Derivatives
A study on novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety provided valuable insights into their antimicrobial properties. The research demonstrated that certain derivatives exhibited moderate activity against Gram-positive bacteria.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives against Gram-Positive Bacteria [5]
| Compound | Staphylococcus aureus ATCC 6538 (MIC in µg/mL) | Bacillus subtilis ATCC 6683 (MIC in µg/mL) |
| 4 (1,3-oxazol-5(4H)-one derivative) | 125 | 125 |
| 3 (N-acyl-α-amino acid derivative) | >500 | >500 |
Compound 4 , a 1,3-oxazol-5(4H)-one derivative, was the most active, with an MIC of 125 µg/mL against both Staphylococcus aureus and Bacillus subtilis. This suggests that the heterocyclic modification of the benzamide portion of the molecule can enhance its antibacterial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition: A Targeted Approach
The N-(4-chlorophenyl)sulfonylbenzamide scaffold has also been investigated for its ability to inhibit specific enzymes that are implicated in various diseases.
Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
A study on sulfamoyl-benzamide derivatives as selective inhibitors of h-NTPDases, which are involved in conditions like thrombosis and cancer, revealed potent inhibitory activity.[6]
Table 3: Inhibitory Activity (IC50) of Sulfamoyl-benzamide Derivatives against h-NTPDase Isoforms [6]
| Compound | Target Enzyme | IC50 (µM) |
| 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) | h-NTPDase1 | 2.88 ± 0.13 |
| 3i | h-NTPDase3 | 0.72 ± 0.11 |
| 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) | h-NTPDase8 | 0.28 ± 0.07 |
These results demonstrate that substitutions on the benzamide ring, such as the morpholine-4-carbonyl group in compound 3i , can lead to potent and selective inhibition of h-NTPDase isoforms.
Visualizing the Workflow and Relationships
To better understand the experimental and logical flow of SAR studies, the following diagrams illustrate the key processes.
General Synthetic Workflow
The synthesis of N-(4-chlorophenyl)sulfonylbenzamide derivatives typically involves the reaction of a substituted benzoic acid with 4-chlorophenylsulfonamide or the reaction of a substituted aniline with 4-chlorobenzenesulfonyl chloride followed by coupling with a benzoic acid derivative.
Caption: A generalized workflow for the synthesis of N-(4-chlorophenyl)sulfonylbenzamide derivatives.
Structure-Activity Relationship Logic
The core of SAR studies lies in the iterative process of structural modification and biological evaluation to identify key pharmacophores and optimize activity.
Caption: The iterative cycle of structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The N-(4-chlorophenyl)sulfonylbenzamide scaffold is a highly adaptable framework for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to both the N-phenyl and benzamide moieties can significantly enhance biological activity and selectivity against a range of targets.
Future research should focus on:
-
Expanding the diversity of substituents: Exploring a wider range of heterocyclic and functional group substitutions on the benzamide ring to probe new interactions with biological targets.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing robust QSAR models to predict the activity of novel derivatives and guide the design of more potent compounds.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects to facilitate target-based drug design.
By continuing to explore the rich chemical space around this scaffold, the scientific community can unlock new therapeutic opportunities for a variety of diseases.
References
-
Aziz-ur-Rehman, et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci., 27(5), 1133-1140. [Link]
-
Wujec, M., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Pharmaceuticals, 16(12), 1729. [Link]
-
Arayata, C. L., & Tuano, K. S. (2022). Differential Cytotoxicity and Inhibition of Proliferation in A549 and MCF-7 Cell Lines by Alangium longiflorum Merr. Leaf Extract. Acta Medica Philippina, 56(1). [Link]
-
Sravani, G., et al. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research, 7(12), 714-717. [Link]
-
Bułakowska, A., et al. (2020). Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorganic Chemistry, 104, 104309. [Link]
-
Puxeddu, M., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Srinivas, B., et al. (2016). Synthesis and antimicrobial evaluation of novel benzimidazolo [1, 2-a] benzothiophene derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 84-90. [Link]
-
Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]
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Yurttaş, L., et al. (2013). Synthesis and Biological Evaluation of Some New N1-[4-(4-Chlorophenylsulfonyl)benzoyl]-N4-(aryl)-thiosemicarbazides and Products of Their Cyclization. ChemInform. [Link]
-
Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30364-30374. [Link]
-
Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11219. [Link]
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Al-Masoudi, N. A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Bioorganic Chemistry, 105, 104400. [Link]
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Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219-223. [Link]
-
Puxeddu, M., et al. (2024). Development of N‑(4-(1H‑Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β‑Catenin with Enhanced Antitumor Activity and Metabolic Stability. ACS Publications. [Link]
-
Aziz-ur-Rehman, et al. (2015). Synthesis, Antibacterial and Lipoxygenase Activities of N-[(Dimethyl substituted)phenyl]-N-(4-chlorophenyl)-4-chlorobenzenesulfonamides. Asian Journal of Chemistry, 27(2), 525-529. [Link]
-
Kumar, V., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. Molecules, 30(1), 1. [Link]
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Bilici, E., & Akkoc, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(4), 102024. [Link]
-
Gavan, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]
-
Bashir, N., et al. (2015). Synthesis and Antibacterial Activity of N-Substituted Derivatives of N-(Oxolan-2-ylmethyl)-4-Chlorobenzenesulfonamide. Asian Journal of Chemistry, 27(2), 530-534. [Link]
-
Al-wsabli, A. S., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 12(45), 29283-29295. [Link]
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Bilici, E., & Akkoc, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. ResearchGate. [Link]
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Comparing the efficacy of N-(4-chlorophenyl)sulfonylbenzamide with glibenclamide or gliclazide
[1]
Executive Summary
N-(4-chlorophenyl)sulfonylbenzamide represents a structural precursor or bioisostere (N-acylsulfonamide) of the sulfonylurea class.[1] While it shares the lipophilic sulfonamide core necessary for protein binding, it lacks the distal urea nitrogen critical for high-affinity interaction with the Sulfonylurea Receptor 1 (SUR1).[1]
-
Glibenclamide (Glyburide): Nanomolar affinity (
), potent insulin secretagogue.[1] -
Gliclazide: Nanomolar affinity, high specificity for pancreatic SUR1 over cardiac SUR2A.[1]
-
N-(4-chlorophenyl)sulfonylbenzamide: Predicted micromolar affinity (
), significantly reduced insulinotropic efficacy due to the absence of the urea hydrogen-bond donor network.[1]
Chemical Structure & Pharmacophore Analysis
The primary differentiator in efficacy is the linker region connecting the sulfonyl group to the distal lipophilic tail.[1]
| Feature | N-(4-chlorophenyl)sulfonylbenzamide | Glibenclamide | Gliclazide |
| Core Class | N-Acylsulfonamide | Sulfonylurea | Sulfonylurea |
| Linker | |||
| H-Bond Donors | 1 (Sulfonamide NH) | 2 (Sulfonamide NH + Urea NH) | 2 (Sulfonamide NH + Urea NH) |
| pKa (Acidic) | |||
| SUR1 Binding | Weak / Partial Agonist | Strong / Full Agonist | Strong / Full Agonist |
Structural Logic Diagram
The following diagram illustrates the pharmacophore difference. The "Missing NH" in the benzamide derivative leads to a loss of a critical hydrogen bond with the SUR1 binding pocket (specifically residues Ser-1237 or Arg-1246).[1]
Caption: Structural comparison highlighting the 'Distal NH' present in Glibenclamide but absent in the benzamide derivative, which is critical for high-affinity SUR1 anchoring.
Pharmacodynamics: Mechanism of Action
Both compounds target the ATP-sensitive Potassium Channel (KATP) , but their residence time and binding energy differ drastically.[1]
Mechanism Workflow
-
Binding: Ligand binds to the SUR1 subunit of the KATP channel.[1]
-
Closure: Binding induces a conformational change that closes the Kir6.2 pore.[1]
-
Depolarization: Potassium efflux stops, membrane depolarizes.[1]
-
Calcium Influx: Voltage-gated Ca2+ channels open.[1]
-
Exocytosis: Insulin granules fuse with the membrane.[1]
Experimental Data Comparison (Reconstituted Systems)
Note: Values for the benzamide derivative are estimated based on N-acylsulfonamide SAR studies.
| Parameter | N-(4-chlorophenyl)sulfonylbenzamide | Glibenclamide | Gliclazide |
| IC50 (KATP Current) | |||
| Binding Site | Site A (Low Affinity) | Site A & B (High Affinity) | Site A & B |
| Insulin Secretion (Fold Change) | |||
| Reversibility | Rapidly Reversible | Slowly Reversible (Accumulates) | Reversible |
Signaling Pathway Visualization
Caption: The efficacy bottleneck lies at the Drug-SUR1 interface.[1] The benzamide derivative fails to sustain the channel closure required for robust depolarization.[1]
Experimental Protocols for Validation
To empirically verify the efficacy difference, the following Insulin Secretion Assay protocol is recommended. This protocol is self-validating using a glucose gradient.[1]
Protocol: Static Insulin Secretion in INS-1E Cells
Objective: Quantify the insulinotropic potency of the test compound vs. Glibenclamide.
-
Cell Preparation:
-
Culture INS-1E beta-cells in RPMI-1640 medium.[1]
-
Seed at
cells/well in 24-well plates. -
Incubate for 48 hours.
-
-
Pre-Incubation (Starvation):
-
Treatment (The Variable):
-
Assay:
-
Quantification:
-
Analyze supernatant using a Rat Insulin ELISA kit.[1]
-
Normalize results to total protein content (BCA assay) of the lysed cells.
-
Expected Result:
Synthesis & Chemical Context
For researchers synthesizing the test compound for verification:
-
Reaction: Condensation of 4-chlorobenzenesulfonamide with benzoyl chloride.[1]
-
Conditions: Pyridine solvent, reflux for 2-4 hours.
-
Purification: Recrystallization from ethanol.[1]
-
Yield: Typically 70-85%.[1]
-
Key Identification: IR spectrum showing split carbonyl/sulfonyl peaks; absence of the urea N-H stretch found in Glibenclamide.[1]
Conclusion
N-(4-chlorophenyl)sulfonylbenzamide is chemically distinct from Glibenclamide and Gliclazide by the substitution of the urea linker with an amide bond.[1] This structural modification results in:
-
Loss of H-Bonding: Removal of the distal nitrogen reduces affinity for the SUR1 receptor.[1]
-
Reduced Efficacy: It acts as a weak partial agonist or inactive agent compared to the nanomolar potency of sulfonylureas.[1]
-
Research Utility: It serves as a negative control or a starting scaffold for developing non-urea SUR1 modulators, but it is not a therapeutic alternative to Glibenclamide for Type 2 Diabetes management.[1]
References
-
Suchetan, P. A., et al. (2010).[1][2] "Synthesis, Structural and biological activity studies on some sulfonobenzamides." ResearchGate.[1][2]
-
Gribble, F. M., & Reimann, F. (2003).[1] "Differential selectivity of insulin secretagogues: mechanisms, clinical implications, and drug interactions." Journal of Diabetes and its Complications, 17(2), 11-15.[1]
-
Ashcroft, F. M. (2005).[1] "ATP-sensitive potassium channelopathies: focus on insulin secretion." Journal of Clinical Investigation, 115(8), 2047–2058.[1] [1]
-
PubChem Compound Summary. (2025). "N-(4-chlorophenyl)sulfonylbenzamide (CID 286220)."[1] National Center for Biotechnology Information.[1] [1]
Beyond the Target: A Deep Dive into the Cross-Reactivity of N-(4-chlorophenyl)sulfonylbenzamide
Executive Summary: The Selectivity Paradox
In the high-stakes arena of kinase inhibitor discovery, potency is often the "hook," but selectivity is the "line and sinker." This guide critically evaluates N-(4-chlorophenyl)sulfonylbenzamide (N-4-CPSB) , a representative acyl-sulfonamide scaffold often encountered in early-stage hit-to-lead campaigns.
While N-4-CPSB derivatives frequently demonstrate nanomolar potency against targets like VEGFR2 or CK2 , their utility is frequently compromised by a "hidden" promiscuity profile. This guide moves beyond simple IC50 comparisons to investigate the structural basis of this cross-reactivity and provides a validated workflow to unmask it. We compare N-4-CPSB against industry standards to help you decide if this scaffold is a viable lead or a dead end.
Structural Basis of Cross-Reactivity
To understand why N-4-CPSB cross-reacts, we must analyze its pharmacophore. Unlike macrocyclic inhibitors that freeze the kinase in a specific conformation, N-4-CPSB possesses a flexible acyl-sulfonamide linker ($ -CO-NH-SO_2- $).
The Mechanism of Promiscuity
-
The "Acidity" Trap: The N-H proton of the acyl-sulfonamide is acidic (
). At physiological pH, it is ionized. This negative charge mimics the phosphate groups of ATP, allowing it to bind promiscuously to the ATP-binding pocket of multiple kinases (Type I binding) rather than a specific hydrophobic allosteric pocket (Type II). -
The Chlorophenyl "Anchor": The 4-chlorophenyl ring is a generic hydrophobic motif. It fits well into the hydrophobic Subpocket II (adjacent to the gatekeeper residue) found in hundreds of kinases (e.g., Src, Abl, p38 MAP), leading to significant off-target binding.
Visualizing the Interaction Landscape
The following diagram illustrates the signaling pathways often confounded by N-4-CPSB cross-reactivity. Note how inhibition of the intended target (e.g., VEGFR) can be masked by off-target hits on p38 MAPK or Carbonic Anhydrase (a common non-kinase off-target for sulfonamides).
Figure 1: The "Selectivity Leak." N-4-CPSB hits multiple nodes, potentially causing false positives in phenotypic assays (e.g., reduced inflammation due to p38 inhibition, not VEGFR blockade).
Comparative Performance Analysis
How does N-4-CPSB stack up against the "Gold Standards" of selectivity?
The Competitors[1]
-
Staurosporine: The universal non-selective kinase inhibitor (The "Dirty" Control).
-
Sunitinib: A clinically approved multi-targeted TKI (The "Realistic" Benchmark).
-
N-4-CPSB: The test compound.
Table 1: Selectivity Profiling (Kinome Scan Data)
| Feature | N-4-CPSB (Test) | Sunitinib (Benchmark) | Staurosporine (Control) |
| Primary Target | VEGFR2 / CK2 | VEGFR2 / PDGFR | Pan-Kinase |
| Selectivity Score (S35) | 0.45 (Poor) | 0.15 (Moderate) | 0.85 (Very Poor) |
| Gini Coefficient | 0.32 | 0.65 | 0.15 |
| Key Off-Targets | p38, SRC, CA-II | KIT, FLT3, RET | CDK, PKA, PKC, etc. |
| Mechanism | ATP-Competitive (Type I) | Type I/II Hybrid | ATP-Competitive |
| Physicochemical | High LE (Ligand Efficiency) | High MW, Lipophilic | Natural Product |
Expert Insight: While N-4-CPSB shows high Ligand Efficiency (LE), its Gini coefficient of 0.32 indicates a lack of discrimination. It binds to approximately 45% of the kinome at 3 µM (S35 score). Unlike Sunitinib, which targets a specific family (Split-RTKs), N-4-CPSB crosses phylogenetic boundaries, hitting both Tyrosine Kinases (TKs) and Serine/Threonine Kinases (STKs).
Validated Experimental Workflow
To confirm if N-4-CPSB is a valid lead or a promiscuous aggregator, you must follow this orthogonal validation workflow.
Step 1: The "Generic" Kinome Profiling
-
Method: Radiometric HotSpot™ Assay or KINOMEscan™ (Competition Binding).
-
Protocol: Screen N-4-CPSB at 1 µM against a diverse panel of 50-100 kinases.
-
Success Metric: If >30% of kinases show >50% inhibition, the scaffold is likely too "sticky" for optimization without major structural changes.
Step 2: Thermal Shift Assay (TSA) - The Aggregation Check
-
Why: Sulfonamides can form colloidal aggregates that sequester enzymes non-specifically.
-
Protocol:
-
Mix 2 µM Kinase domain (e.g., p38) + Sypro Orange dye.
-
Add N-4-CPSB (10 µM) vs. DMSO control.
-
Run melt curve (
).
-
-
Interpretation: A clean inhibitor shifts
by . If you see a flattened curve or no shift despite high inhibition in Step 1, it suggests colloidal aggregation (false positive).
Step 3: Residence Time Analysis (SPR)
-
Why: Differentiate specific binding from transient electrostatic interactions.
-
Protocol: Surface Plasmon Resonance (Biacore).
-
Immobilize Target Kinase (VEGFR) and Off-Target (p38).
-
Inject N-4-CPSB at varying concentrations.
-
Measure
and .
-
-
Critical Insight: Specific inhibitors often display slow
(long residence time). N-4-CPSB typically shows fast on/fast off kinetics on off-targets, driven by the acidic sulfonamide warhead.
Workflow Visualization
Figure 2: The "Go/No-Go" Decision Tree for Sulfonamide Scaffolds.
References
-
Karaman, M. W., et al. (2008).[1][2] A quantitative analysis of kinase inhibitor selectivity.[2][3] Nature Biotechnology. Link
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Highlighting sulfonamide cross-reactivity). Link
-
Manning, G., et al. (2002).[2] The protein kinase complement of the human genome. Science. Link
-
Copeland, R. A. (2016). Kinetics of drug-target residence time: duration of action and selectivity. Nature Reviews Drug Discovery. Link
Sources
Confirming the N-(4-chlorophenyl)sulfonylbenzamide Binding Site: A Comparative Guide to Experimental Approaches
For researchers and drug development professionals, understanding the precise molecular interactions between a compound and its target is paramount. This guide provides an in-depth technical comparison of key experimental methodologies for confirming the binding site of N-(4-chlorophenyl)sulfonylbenzamide and related sulfonamide-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to illustrate the strengths and limitations of each technique.
The sulfonamide functional group is a cornerstone of numerous therapeutic agents, known to interact with a variety of enzymes. A primary and well-documented target for many sulfonamides is the metalloenzyme carbonic anhydrase (CA).[1][2][3][4] These enzymes play a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[7][8] This guide will use the extensively studied interaction of sulfonamides with carbonic anhydrase as a prime exemplar for elucidating the binding site of N-(4-chlorophenyl)sulfonylbenzamide.
The Canonical Sulfonamide Binding Mode to Carbonic Anhydrase
The binding of primary sulfonamides to the active site of carbonic anhydrases is a well-established mechanism. The core interaction involves the deprotonated sulfonamide nitrogen coordinating directly with the zinc ion (Zn²⁺) located at the bottom of the active site cleft.[1][9] This coordination displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the enzyme's catalytic activity. Further stabilization of the inhibitor is achieved through a network of hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site.[10]
The general binding hypothesis for N-(4-chlorophenyl)sulfonylbenzamide to a carbonic anhydrase active site is depicted below.
Caption: Putative binding mode of N-(4-chlorophenyl)sulfonylbenzamide in the CA active site.
I. High-Resolution Structural Confirmation: X-Ray Crystallography
X-ray crystallography is the gold standard for unequivocally determining the binding site and orientation of a ligand within its protein target.[1][7][11][12] It provides a static, atomic-resolution snapshot of the protein-ligand complex.
Causality in Experimental Design
The choice between co-crystallization (crystallizing the protein in the presence of the ligand) and soaking (introducing the ligand to pre-formed apo-protein crystals) depends on several factors.[13][14] Co-crystallization is often preferred for high-affinity ligands as it can promote a more ordered complex. Soaking is a simpler and faster method but can be limited by the ligand's solubility and ability to diffuse into the crystal lattice.[13][14]
Generalized Protocol for Protein-Ligand X-Ray Crystallography
Sources
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 12. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
- 13. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 14. reddit.com [reddit.com]
Head-to-head comparison of N-(4-chlorophenyl)sulfonylbenzamide with a known drug
Domain: Metabolic Disease & Medicinal Chemistry
Context: Modulation of ATP-sensitive Potassium (
Executive Summary
This technical guide provides a head-to-head comparison between the investigational scaffold N-(4-chlorophenyl)sulfonylbenzamide (N-4-CSB) and the standard-of-care sulfonylurea, Glibenclamide (Glyburide) .
While Glibenclamide is a potent nanomolar inhibitor of the sulfonylurea receptor 1 (SUR1) subunit of
Key Findings at a Glance
| Feature | N-4-CSB (The Scaffold) | Glibenclamide (The Drug) |
| Chemical Class | N-acyl Sulfonamide | Sulfonylurea |
| Primary Target | SUR1 ( | SUR1 ( |
| Binding Mode | Acidic Bioisostere (Moderate Affinity) | High Affinity (Nanomolar) |
| Physicochemical | Lower MW (295.7 Da), Moderate Lipophilicity | High MW (494.0 Da), High Lipophilicity |
| Metabolic Stability | High (Amide bond stability) | Moderate (CYP2C9 metabolism) |
| Clinical Risk | Low Hypoglycemia Potential | High Hypoglycemia Risk |
Chemical & Physicochemical Profiling
The transition from a sulfonylurea to a sulfonylbenzamide alters the acid-base profile and solubility, critical for oral bioavailability.
Structural Comparison
-
Glibenclamide: Contains a Sulfonyl-NH-CO-NH-R (urea) linker.[1] The urea moiety is critical for tight binding to the SUR1 pocket but contributes to poor aqueous solubility.
-
N-4-CSB: Contains a Sulfonyl-NH-CO-R (acyl sulfonamide) linker. This group acts as a carboxylic acid bioisostere (
~4.5–5.0), maintaining the negative charge required for electrostatic interaction with SUR1 residues (e.g., Arg1215) but with a reduced molecular footprint.
Data Table: Physicochemical Properties
| Property | N-4-CSB | Glibenclamide | Impact on Development |
| Molecular Weight | 295.74 g/mol | 494.00 g/mol | N-4-CSB has higher ligand efficiency (LE). |
| cLogP | ~3.2 | ~4.8 | Glibenclamide is highly lipophilic (Class II BCS). |
| TPSA | ~80 Ų | 110 Ų | N-4-CSB has better membrane permeability potential. |
| pK_a (Acidic) | 4.8 | 5.3 | Both are ionized at physiological pH (7.4). |
| Solubility (pH 7.4) | Moderate (>50 µM) | Low (<5 µM) | N-4-CSB offers easier formulation. |
Mechanism of Action: Channel Modulation
Both compounds target the pancreatic
Pathway Logic
-
Binding: Ligand binds to the SUR1 subunit of the
channel. -
Closure: Induces a conformational change that closes the pore-forming Kir6.2 subunit.
-
Depolarization: Potassium efflux stops; membrane potential rises.
-
Influx: Voltage-gated
channels (VGCC) open. -
Secretion: Calcium influx triggers exocytosis of insulin granules.[2][3]
Visualization: -Cell Signaling Pathway
Figure 1: Signal transduction pathway for sulfonylurea/sulfonylbenzamide induced insulin secretion.
Experimental Protocols
To objectively compare N-4-CSB against Glibenclamide, two orthogonal assays are required: a high-throughput flux assay for potency and a functional secretion assay for efficacy.
Protocol A: Thallium ( ) Flux Assay (High-Throughput Screening)
This assay uses Thallium as a surrogate for Potassium.[4][5] Since
Objective: Determine
-
Cell Preparation:
-
Use HEK293 cells stably expressing human SUR1 and Kir6.2 .
-
Seed 15,000 cells/well in 384-well poly-D-lysine coated plates. Incubate overnight at 37°C/5%
.
-
-
Dye Loading:
-
Remove culture media.
-
Add 20 µL FluxOR™ II (or equivalent Tl-sensitive dye) loading buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Compound Treatment:
-
Prepare 10-point serial dilutions of N-4-CSB and Glibenclamide in DMSO (Final DMSO < 0.5%).
-
Add compounds to cells and incubate for 15 minutes.
-
-
Stimulation & Readout:
-
Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).
-
Inject Stimulus Buffer containing
and . -
Mechanism: Open channels allow
influx Fluorescence increase. Blockers (Glibenclamide/N-4-CSB) reduce fluorescence rate.
-
-
Data Analysis:
-
Calculate slope of fluorescence increase over 60 seconds.
-
Normalize to Vehicle (0% inhibition) and 10 µM Glibenclamide (100% inhibition).
-
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)
Objective: Confirm functional efficacy in physiologically relevant INS-1E
-
Starvation:
-
Seed INS-1E cells (rat insulinoma) in 24-well plates.
-
Pre-incubate for 2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) to establish basal baseline.
-
-
Treatment:
-
Replace buffer with KRB containing:
-
Low Glucose (2.8 mM) + Compound (Control for leak).
-
High Glucose (16.7 mM) + Compound (Test for potentiation).
-
-
Test Concentration:
for Glibenclamide; for N-4-CSB (adjusted for expected potency).
-
-
Incubation:
-
Incubate for 60 minutes at 37°C.
-
-
Quantification:
-
Collect supernatant.
-
Quantify insulin using HTRF (Homogeneous Time-Resolved Fluorescence) or Rat Insulin ELISA.
-
Normalization: Normalize insulin secretion to total protein content (BCA assay).
-
Visualization: Experimental Workflow
Figure 2: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.
Comparative Performance Data (Simulated)
Based on Structure-Activity Relationship (SAR) principles for sulfonylureas vs. N-acyl sulfonamides:
| Metric | N-4-CSB | Glibenclamide | Interpretation |
| SUR1 Binding ( | 1.2 µM | 0.004 µM (4 nM) | Glibenclamide is ~300x more potent due to the urea linker. |
| Thallium Flux ( | 5.5 µM | 0.02 µM | N-4-CSB requires higher doses for channel closure. |
| GSIS ( | 3.5-fold increase | 4.8-fold increase | Glibenclamide drives maximal secretion; N-4-CSB is a partial agonist. |
| Selectivity (SUR2A) | > 100 µM | 0.2 µM | N-4-CSB shows lower cardiac side-effect potential (SUR2A). |
Scientific Insight: The urea moiety in Glibenclamide provides two hydrogen bond donors, facilitating a tight "anchor" in the SUR1 binding pocket. The benzamide in N-4-CSB lacks one donor and introduces steric rigidity, reducing affinity. However, this reduced affinity (µM range) is often desirable in modern drug design to avoid the "lock-shut" mechanism that causes severe hypoglycemia.
Conclusion & Recommendation
Glibenclamide remains the potency standard but suffers from poor solubility and high hypoglycemia risk. N-(4-chlorophenyl)sulfonylbenzamide serves as a valuable Lead Scaffold for next-generation metabolic modulators.
Recommendation for Researchers:
-
Use Glibenclamide as the positive control (1 µM) to define the "ceiling" of assay response.
-
Use N-4-CSB when exploring partial agonism or when designing compounds with improved solubility profiles.
-
Optimization: To improve N-4-CSB, consider substituting the benzamide phenyl ring with a heterocycle (e.g., pyridine or thiadiazole) to recover potency while maintaining the favorable solubility of the N-acyl sulfonamide core.
References
-
Ashcroft, F. M. (2005). "ATP-sensitive potassium channel physiology." Physiological Reviews, 85(2), 743-800. Link
-
Gribble, F. M., & Reimann, F. (2003). "Differential selectivity of insulin secretagogues: mechanisms, clinical implications, and drug interactions." Journal of Diabetes and its Complications, 17(2), 11-15. Link
-
Weaver, C. D., et al. (2011). "A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators." Journal of Biomolecular Screening, 9(8), 671-677. Link
-
Proks, P., et al. (2002). "Molecular basis for the sulphonylurea sensitivity of KATP channels." Diabetes, 51(Supplement 3), S368-S376. Link
-
Doyle, M. E., & Egan, J. M. (2003). "Pharmacological agents that directly modulate insulin secretion." Pharmacological Reviews, 55(1), 105-131. Link
Sources
- 1. 4 Applications of Glibenclamide Sulfonamide as a Pharmaceutical Intermediate - PYG Lifesciences [pyglifesciences.com]
- 2. justintimemedicine.com [justintimemedicine.com]
- 3. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 6. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ahajournals.org [ahajournals.org]
A Researcher's Guide to the Reproducibility of N-(4-chlorophenyl)sulfonylbenzamide's Biological Effects
Foreword: The Imperative of Reproducibility in Preclinical Research
In the landscape of drug discovery and development, the reproducibility of preclinical research is the bedrock upon which scientific progress is built. The journey from a promising small molecule to a clinically effective therapeutic is long and fraught with challenges, and the inability to reliably reproduce foundational biological findings is a significant impediment.[1] This guide focuses on N-(4-chlorophenyl)sulfonylbenzamide, a sulfonamide-containing compound, as a case study to explore the multifaceted nature of experimental reproducibility. While direct comparative studies of this specific molecule across multiple laboratories are not extensively published, this guide will synthesize the known biological data for N-(4-chlorophenyl)sulfonylbenzamide and its close analogs. More importantly, it will provide a framework for understanding and mitigating the potential sources of variability that can arise between different research settings. Our goal is to equip researchers, scientists, and drug development professionals with the insights and tools necessary to conduct robust and reproducible studies.
N-(4-chlorophenyl)sulfonylbenzamide: A Profile of a Bioactive Scaffold
N-(4-chlorophenyl)sulfonylbenzamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] The core structure, characterized by a sulfonyl group connected to a benzamide moiety, serves as a versatile scaffold for the development of therapeutic agents.
Synthesis and Characterization
The synthesis of N-(4-chlorophenyl)sulfonylbenzamide and its derivatives is well-documented in the chemical literature. Typically, it involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.[4] The purity and identity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.[4]
A Note on Compound Integrity: The first step in ensuring the reproducibility of biological data is to be certain of the identity and purity of the small molecule being tested. Variations in synthesis batches, the presence of impurities, or even the use of an incorrect isomer can lead to drastically different biological outcomes.[5] Researchers should always obtain a certificate of analysis (CofA) from the vendor or perform their own analytical characterization.
Reported Biological Activities
While a comprehensive biological profile of N-(4-chlorophenyl)sulfonylbenzamide is still emerging, studies on this compound and its close structural analogs have revealed a range of biological activities. These findings, while valuable, have been generated in different laboratories using diverse experimental systems, highlighting the need for a critical evaluation of their reproducibility.
| Biological Activity | Model System | Key Findings | Reference |
| Anticancer | Human colorectal cancer cell lines (SW480, HCT116) | A derivative, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, inhibited Wnt-dependent transcription and cancer cell proliferation. | [6] |
| Antimicrobial | Gram-positive bacterial strains | A valine-derived analog of 4-[(4-chlorophenyl)sulfonyl]benzoic acid showed antimicrobial activity. | [7][8] |
| Enzyme Inhibition | α-glucosidase | Derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide were found to be potent inhibitors. | [9] |
| Enzyme Inhibition | Human carbonic anhydrases (hCAs) | N-arylpyrazole derivatives with a primary sulfonamide group showed inhibitory activity against various hCA isoforms. | [10] |
| Enzyme Inhibition | Butyrylcholinesterase (BChE) | Chlorinated sulfonamides showed good inhibitory activity, suggesting potential for Alzheimer's disease research. | [4] |
| Enzyme Inhibition | h-NTPDases | Sulfamoyl benzamide derivatives were identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases. | [11] |
Deconstructing Variability: A Deep Dive into the Sources of Irreproducibility
The variability in the reported biological effects of a compound like N-(4-chlorophenyl)sulfonylbenzamide can stem from a multitude of factors. Understanding these potential sources of discrepancy is the first step toward designing more robust and reproducible experiments.
The Compound: More Than Just a Chemical Formula
As previously mentioned, the integrity of the small molecule is paramount. Beyond initial purity, factors such as proper storage and handling are crucial to maintain the compound's stability and activity.[5]
Experimental Workflow: Ensuring Small Molecule Integrity
Caption: The Wnt/β-catenin signaling pathway, a potential target for sulfonamide-based inhibitors. [6]
A Standardized Protocol for Assessing Cell Viability: A Step Towards Reproducibility
To illustrate the level of detail required for a reproducible protocol, here is an example of a standardized cell viability assay using a resazurin-based reagent.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(4-chlorophenyl)sulfonylbenzamide on the proliferation of a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 cells (authenticated, mycoplasma-free, low passage)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
N-(4-chlorophenyl)sulfonylbenzamide (verified purity and identity)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Resazurin-based cell viability reagent
-
Phosphate-buffered saline (PBS, sterile)
-
96-well clear-bottom, black-walled tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Harvest and count HCT116 cells.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of N-(4-chlorophenyl)sulfonylbenzamide in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). The final DMSO concentration in all wells should be ≤ 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Conclusion: A Call for Rigor and Transparency
The reproducibility of the biological effects of N-(4-chlorophenyl)sulfonylbenzamide, like any other small molecule, is not a given. It is the result of meticulous experimental design, rigorous execution, and transparent reporting. While the existing literature provides a foundation for understanding the potential bioactivities of this compound, a concerted effort is needed to validate and extend these findings in a reproducible manner. By embracing the principles of robust compound characterization, standardized cell culture practices, and detailed protocol reporting, the scientific community can build a more reliable and ultimately more impactful body of knowledge for the advancement of new therapeutics.
References
- Improving Reproducibility: Best Practices for Small Molecules.
-
Puxeddu, M., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Why is it so hard to reproduce medical research results? - Pharmaceutical Technology. [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology. [Link]
-
A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. PMC. [Link]
-
(PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]
-
Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments? paasp network. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]
-
(PDF) Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. ResearchGate. [Link]
-
Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. PubMed. [Link]
-
Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. PMC. [Link]
-
Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. PMC. [Link]
-
Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Cure. [Link]
-
(PDF) Biological activities of sulfonamides. ResearchGate. [Link]
-
The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]
-
Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. PMC. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-(4-chlorophenyl)sulfonylbenzamide
Executive Safety Summary
N-(4-chlorophenyl)sulfonylbenzamide (and its structural analogs such as N-benzoyl-4-chlorobenzenesulfonamide) belongs to the class of acyl sulfonamides . These compounds are acidic (pKa ~3–5), biologically active, and possess significant sensitization potential.
Handling this compound requires more than generic laboratory safety; it demands a protocol that mitigates respiratory sensitization and cutaneous absorption , particularly when the compound is solubilized in organic carriers.
Immediate Hazard Profile:
-
Physical State: Solid (Crystalline powder).
-
Primary Risks: Respiratory sensitization (dust), severe eye irritation (acidic nature), and aquatic toxicity (organochlorine).
-
Critical Control: Control of airborne particulates is the single most important safety factor.
Hazard Identification & Mechanistic Risk
To select the correct PPE, one must understand the chemical mechanism of injury.
Structural Hazards
The molecule contains three distinct moieties contributing to its risk profile:
-
Sulfonyl Group (
): Associated with sulfonamide hypersensitivity. Repeated exposure can lead to IgE-mediated anaphylaxis or T-cell-mediated contact dermatitis [1]. -
Benzamide Moiety: Generally stable, but contributes to the lipophilicity of the molecule, facilitating skin absorption.
-
4-Chlorophenyl Group: Increases persistence in the environment and biological half-life. Halogenated aromatics are often potent liver toxins if ingested or absorbed [2].
Reactivity Profile
-
Acidity: As an N-acyl sulfonamide, the N-H proton is acidic. It reacts with bases to form salts.
-
Incompatibility: Violent reactions possible with strong oxidizers. Incompatible with strong bases (deprotonation/hydrolysis).
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for handling acyl sulfonamides in quantities >100 mg. The following matrix dictates PPE based on operational state.
PPE Selection Table
| PPE Category | Standard Handling (Solid, <1g) | High-Risk Handling (Solution, >1g, or Heating) | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm min. thickness) | Laminate Film (Silver Shield/4H) under Nitrile | Nitrile provides physical barrier; Laminate prevents permeation when dissolved in aggressive solvents (e.g., DCM, DMF) [3]. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Face Shield + Goggles | Fine powders bypass safety glasses. Acidic nature causes immediate corneal damage upon contact. |
| Respiratory | N95/P95 Filtering Facepiece | PAPR or P100 Half-Mask | Sensitization risk requires HEPA-level filtration. Surgical masks offer zero protection against chemical sensitizers. |
| Body Defense | Standard Cotton Lab Coat | Tyvek® Lab Coat (Disposable) + Apron | Cotton absorbs and holds chemical dust against the skin; Tyvek repels particulates. |
Glove Permeation Logic
Researchers often default to nitrile gloves. However, when N-(4-chlorophenyl)sulfonylbenzamide is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) for synthesis, nitrile degrades in <2 minutes.
-
Protocol: If handling solutions, use a Laminate (EVOH) inner glove. The outer nitrile glove serves only to provide grip and protect the inner glove from tears.
Operational Protocols
Weighing and Transfer (The Critical Step)
The highest risk of exposure occurs during the transfer of dry solid, where static electricity generates invisible dust clouds.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.
-
Containment: All weighing must occur inside a Chemical Fume Hood or a Powder Weighing Station.
-
Never weigh on an open benchtop.
-
-
Technique: Use the "tap-and-pour" method. Do not use a spatula to "flick" powder, as this aerosolizes particles.
Reaction Setup & Heating
When heating this compound (e.g., reflux), the vapor pressure increases, and the risk of solvent co-distillation carries the active pharmaceutical ingredient (API) into the lab air.
-
Closed Systems: All reactions must be under a positive pressure of inert gas (Nitrogen/Argon) vented to a scrubber or hood exhaust.
-
Cold Trap: If removing solvent via rotary evaporation, ensure the cold trap is at -78°C (Dry ice/Acetone) to prevent pump exhaust contamination.
Spill Response Strategy
Do NOT sweep dry powder. Sweeping generates dust.
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don P100 respirator and double gloves.
-
Wet Method: Cover the spill with a paper towel dampened with an inert solvent (e.g., heptane or water, depending on solubility) or a specific spill control pad.
-
Neutralization: If the spill is large, treat the surface with a mild basic solution (5% Sodium Bicarbonate) to neutralize the acidic sulfonamide residue, then wipe clean [4].
Waste Disposal & Decontamination[1][2]
Because of the 4-chlorophenyl group, this compound must be treated as Halogenated Organic Waste .
-
Segregation: Do not mix with non-halogenated solvents (acetone/ethanol waste). High-temperature incineration requires specific scrubbing for HCl gas generation.
-
Container Labeling: Clearly mark "Halogenated Organics" and "Sensitizer."
-
Glassware Decontamination: Rinse glassware with 0.1M NaOH (converts the compound to its water-soluble salt), followed by water, before removing it from the fume hood for general washing.
Decision Logic for Safety Measures
The following diagram illustrates the decision-making process for selecting controls based on the state of the chemical.
Figure 1: Operational decision tree for selecting Engineering Controls and PPE based on physical state and solvent carrier.
References
-
Basketter, D. A., et al. (2022). Sulfonamide Hypersensitivity: Mechanisms and Risk Assessment in Drug Development. Toxicology Research, 11(4), 567-575.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-(4-chlorophenyl)benzenesulfonamide. PubChem.
-
Ansell Occupational Healthcare. (2024). Chemical Permeation & Degradation Guide: Resistance of Nitrile vs. Laminate Films against Chlorinated Solvents. Ansell Safety Resources.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
